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  • Product: N,N-Dimethyl-1H-indazole-3-carboxamide
  • CAS: 99055-81-9

Core Science & Biosynthesis

Foundational

N,N-Dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9): A Core Pharmacophore Building Block in Advanced Medicinal Chemistry

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter target molecules where the choice of the core scaffold dictates the entire pharmacokinetic and pharmacodynamic des...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter target molecules where the choice of the core scaffold dictates the entire pharmacokinetic and pharmacodynamic destiny of the drug. N,N-Dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9) is one such privileged building block.

Far from being a mere chemical intermediate, this compound serves as the structural foundation for a vast array of bioactive molecules, ranging from synthetic cannabinoid receptor agonists (SCRAs) to highly selective kinase inhibitors and prostanoid receptor antagonists. In this technical guide, we will deconstruct the physicochemical properties, self-validating synthetic workflows, and pharmacological applications of this critical scaffold.

Physicochemical Profiling & Structural Dynamics

The utility of N,N-Dimethyl-1H-indazole-3-carboxamide stems directly from its structural dynamics. The 1H-indazole core provides a rigid, aromatic system capable of engaging in π−π stacking and hydrogen bonding, while the N,N-dimethylcarboxamide group at the 3-position introduces specific steric and electronic parameters.

Crucially, the N,N-dimethylation of the amide removes the hydrogen bond donor capacity at this position. In our laboratory experience, converting a primary amide to a tertiary N,N-dimethyl amide significantly lowers the topological polar surface area (TPSA), thereby enhancing lipophilicity and blood-brain barrier (BBB) permeability—a vital trait for CNS-active compounds.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for CAS 99055-81-9, providing a baseline for downstream lead optimization (1[1]).

PropertyValuePharmacological Implication
Chemical Name N,N-Dimethyl-1H-indazole-3-carboxamideStandardized nomenclature for procurement.
CAS Registry Number 99055-81-9Unique identifier for supply chain tracking.
Molecular Formula C10H11N3ODefines exact mass requirements for MS.
Molecular Weight 189.21 g/mol Low MW allows for extensive downstream functionalization.
XLogP3-AA ~1.3Favorable baseline lipophilicity for oral bioavailability.
Topological Polar Surface Area 49.0 ŲOptimal for CNS penetration (< 90 Ų is generally preferred).
Hydrogen Bond Donors 1 (Indazole N1-H)Available for target engagement or N-alkylation.
Hydrogen Bond Acceptors 2 (Carbonyl O, Indazole N2)Facilitates interaction with kinase hinge regions.

Self-Validating Synthetic Methodologies

To ensure scientific integrity, any synthetic protocol must be a self-validating system —meaning the workflow inherently contains the analytical checkpoints required to verify its own success. Below are the standard operating procedures for synthesizing the core scaffold and its subsequent N1-functionalization.

Protocol A: Synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide

Causality & Rationale: We utilize HATU and DIPEA rather than traditional EDC/HOBt coupling. HATU rapidly forms the highly reactive OAt ester intermediate, driving the reaction to completion even with the secondary amine (dimethylamine), while minimizing epimerization or degradation of the indazole core. DIPEA is selected as a bulky, non-nucleophilic base to liberate the amine from its hydrochloride salt without interfering with the active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert N2 atmosphere.

  • Base Addition: Cool the mixture to 0 °C and add DIPEA (3.0 eq) dropwise. Stir for 15 minutes to ensure complete formation of the active ester.

  • Amidation: Add Dimethylamine hydrochloride (1.5 eq) in a single portion. Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • IPC Validation (Checkpoint 1): Sample 5 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. Validation: The protocol is successful if the starting material mass (m/z 161) is absent and the product mass (m/z 190 [M+H]+) is the dominant peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient) to yield CAS 99055-81-9.

SynthWorkflow SM 1H-Indazole-3- carboxylic acid Act Activation (HATU / DIPEA) SM->Act DMF, 0°C Amine Dimethylamine Addition Act->Amine 15 min Crude Crude N,N-Dimethyl- 1H-indazole-3-carboxamide Amine->Crude RT, 18h Purif Flash Chromatography (DCM:MeOH) Crude->Purif LC-MS Validation Pure Pure Product (CAS 99055-81-9) Purif->Pure >95% Purity

Workflow for the synthesis and validation of N,N-Dimethyl-1H-indazole-3-carboxamide.

Protocol B: N1-Alkylation for Downstream Derivatization

Causality & Rationale: The indazole core exhibits tautomerism between the N1 and N2 positions. Alkylation under thermodynamic control (using K2CO3 in DMF with mild heating) predominantly yields the N1-alkylated isomer, which is the required geometry for most cannabinoid and kinase active sites.

Step-by-Step Methodology:

  • Dissolve N,N-Dimethyl-1H-indazole-3-carboxamide (1.0 eq) in anhydrous DMF.

  • Add K2CO3 (2.0 eq) and stir at room temperature for 30 minutes to generate the indazolide anion.

  • Add the desired alkyl halide (e.g., 1-bromopentane for SCRA synthesis) (1.2 eq) dropwise. Heat to 60 °C for 12 hours.

  • Regioselectivity Validation (Checkpoint 2): Following standard aqueous workup and isolation, perform 2D NOESY NMR. Validation: A strong NOE cross-peak between the N-alkyl α -protons and the C7-H proton of the indazole ring confirms successful N1-alkylation. Absence of this correlation (and presence of a C3-substituent correlation) indicates the undesired N2 isomer.

Mechanistic Role in Target Engagement

The N,N-Dimethyl-1H-indazole-3-carboxamide scaffold is not biologically inert; it is a highly tuned geometric key that unlocks multiple distinct pharmacological pathways.

Cannabinoid Receptor (CB1/CB2) Modulation

Indazole-3-carboxamides are the defining structural motif of the most potent classes of synthetic cannabinoid receptor agonists (SCRAs), such as the PINACA and FUBINACA series (2[2]). The indazole core mimics the classical cannabinoid tricyclic structure, while the 3-carboxamide group projects into a critical hydrogen-bonding pocket within the CB1/CB2 transmembrane helices. In vivo studies have demonstrated that these derivatives exhibit profound tetrad effects, often with potencies hundreds of times greater than Δ9 -THC (3[3]).

Kinase Inhibition & Tumor Immunotherapy

Beyond GPCRs, this scaffold is a potent ATP-competitive hinge binder in kinase targets. Recent patent literature highlights its use in developing GCN2 inhibitors, which reverse amino acid deprivation-induced immune anergy in the tumor microenvironment (4[4]). Furthermore, structurally related 2H-indazole-3-carboxamides have been discovered as single-nanomolar prostanoid EP4 receptor antagonists, demonstrating robust efficacy in colorectal cancer immunotherapy models by blocking PGE2/EP4 immunosuppressive signaling (5[5]).

Pathway cluster_0 GPCR Modulation cluster_1 Kinase Inhibition Ligand Indazole-3-carboxamide Derivatives CB CB1/CB2 or EP4 Receptors Ligand->CB Agonism/Antagonism Kinase GCN2 / MAPKAP-K2 Kinases Ligand->Kinase ATP-competitive inhibition Gi Gi/o Protein Coupling CB->Gi cAMP cAMP Levels Altered Gi->cAMP Phos Downstream Phosphorylation Blocked Kinase->Phos Cell Cellular Stress Response Modulated Phos->Cell

Dual pharmacological modalities of indazole-3-carboxamides in GPCR and kinase pathways.

Conclusion

N,N-Dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9) is a highly versatile, CNS-compliant pharmacophore. By mastering the self-validating synthetic protocols—specifically controlling the N1/N2 tautomeric functionalization and optimizing amide coupling kinetics—medicinal chemists can leverage this scaffold to interrogate complex biological targets ranging from the endocannabinoid system to tumor-associated kinases.

References

  • Guidechem - N,N-Dimethyl-1H-indazole-3-carboxamide 99055-81-9 wiki.
  • Frontiers in Chemistry - Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples.
  • Journal of Medicinal Chemistry (ACS) - Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.
  • US Patent Application - US20220388964A1: (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions.
  • MDPI - Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA.

Sources

Exploratory

Structural Pharmacology and Kinase Inhibition Mechanisms of the N,N-Dimethyl-1H-indazole-3-carboxamide Scaffold

Whitepaper Category: Structural Biology & Medicinal Chemistry Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Executive Summary In modern targeted oncology and neuropharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper Category: Structural Biology & Medicinal Chemistry Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists

Executive Summary

In modern targeted oncology and neuropharmacology, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can anchor securely within the highly conserved kinase hinge region while vectoring functional groups into adjacent selectivity pockets. The N,N-Dimethyl-1H-indazole-3-carboxamide motif has emerged as a highly versatile pharmacophore in this domain.

As a Senior Application Scientist overseeing hit-to-lead optimization, I have structured this technical guide to dissect the mechanistic causality behind this scaffold's efficacy. We will explore its thermodynamic binding profile, its role in targeting critical kinases such as FLT3 and GCN2, and the self-validating empirical frameworks required to evaluate its pharmacodynamics.

Pharmacophore Rationale: The Mechanics of Hinge Binding

The efficacy of the N,N-Dimethyl-1H-indazole-3-carboxamide scaffold lies in its dual-action structural geometry:

  • The 1H-Indazole Core (The Anchor): The indazole ring serves as a bioisostere for the adenine ring of ATP. The N1 and N2 nitrogen atoms act as a bidentate hydrogen-bond donor/acceptor pair. This allows the scaffold to form highly stable, directional hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

  • The N,N-Dimethyl-3-carboxamide Moiety (The Vector): The addition of the N,N-dimethyl groups is a deliberate medicinal chemistry choice. By fully substituting the amide nitrogen, we eliminate its ability to act as a non-specific hydrogen bond donor, thereby reducing off-target promiscuity. Meanwhile, the carbonyl oxygen remains available to accept hydrogen bonds from solvent-exposed residues, and the steric bulk of the dimethyl groups forces the molecule into a specific dihedral conformation that optimally occupies the kinase selectivity pocket.

Pathway Indazole N,N-Dimethyl-1H-indazole- 3-carboxamide Scaffold FLT3 FLT3 Kinase (Hinge Region) Indazole->FLT3 Competitive Inhibition GCN2 GCN2 Kinase (ATP Pocket) Indazole->GCN2 Competitive Inhibition Substrate1 STAT5 / ERK Phosphorylation FLT3->Substrate1 Blocked Substrate2 eIF2α Phosphorylation GCN2->Substrate2 Blocked Apoptosis Tumor Cell Apoptosis Substrate1->Apoptosis Induces Autophagy Inhibition of Autophagy Substrate2->Autophagy Prevents

Fig 1. Divergent kinase inhibition pathways modulated by the indazole-3-carboxamide scaffold.

Target Specificity and Clinical Applications

Derivatives and synthetic intermediates utilizing the N,N-Dimethyl-1H-indazole-3-carboxamide core have demonstrated potent activity across several distinct kinase families:

A. Fms-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor protein tyrosine kinase (PTK) critically involved in the proliferation of hematopoietic cells. Mutations in FLT3 (such as ITD mutations) are primary drivers of Acute Myeloid Leukemia (AML). Indazole derivatives synthesized from this core act as potent FLT3 inhibitors, blocking downstream STAT5 and ERK phosphorylation, thereby inducing apoptosis in hematopoietic tumors [[1]]().

B. General Control Nonderepressible Kinase 2 (GCN2)

GCN2 is a serine/threonine kinase that phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2 α ) in response to amino acid deficiency in the tumor microenvironment. Tumors rely on GCN2 to trigger survival mechanisms (autophagy) during chemotherapy-induced nutrient starvation. Inhibitors leveraging the indazole-3-carboxamide motif effectively inhibit GCN2 activity, stripping solid tumors of their metabolic stress-response defenses 2.

C. Multi-Kinase / ROCK Inhibition

Beyond oncology, this scaffold is utilized in multi-kinase targeting strategies, including the inhibition of Rho-associated protein kinase (ROCK). ROCK inhibitors are critical in neuropharmacology for stimulating the regenerative growth of neurites and repairing amyloid-damaged neural circuitry in neurodegenerative diseases 3.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these inhibitors must rely on orthogonal, self-validating assay systems. Below are the standard operating protocols utilized in our laboratories to validate the mechanism of action.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Purpose: To determine the equilibrium binding affinity ( IC50​ ) of the inhibitor. Causality: TR-FRET is chosen over standard fluorescence because the time-delayed read eliminates short-lived compound autofluorescence, ensuring high data trustworthiness and eliminating false positives.

  • Assay Setup: Prepare a master mix containing 2 nM of the target kinase (e.g., FLT3 or GCN2) and a biotinylated peptide substrate in a HEPES-buffered saline solution (pH 7.4).

  • ATP Standardization: Add ATP at exactly its apparent Km​ for the specific kinase. Rationale: Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive hinge binders like the indazole scaffold while maintaining physiological relevance.

  • Compound Titration: Dispense the indazole derivative in a 10-point, 3-fold serial dilution (ranging from 10 μ M to 0.5 nM) into a 384-well plate. Incubate for 60 minutes at room temperature.

  • Detection & Self-Validation: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Crucial Step: Run a parallel counter-screen containing the compound and detection reagents without the kinase. This self-validating negative control ensures the compound does not act as a pan-assay interference compound (PAIN).

  • Readout: Measure the FRET signal ratio (665 nm / 615 nm) using a microplate reader.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Purpose: To measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates. Causality: In vivo efficacy often correlates better with target residence time ( τ=1/koff​ ) than with pure thermodynamic affinity ( Kd​ ). SPR provides this critical temporal data.

  • Surface Preparation: Immobilize His-tagged kinase onto an NTA (Nitrilotriacetic acid) sensor chip. Rationale: Reversible capture via His-tag ensures the protein is uniformly oriented and avoids the structural deformation common in random amine coupling.

  • Analyte Injection: Inject the indazole compound at 5 different concentrations (0.1x to 10x the estimated Kd​ ) at a flow rate of 50 μ L/min to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer over the chip for 30 minutes to monitor the dissociation phase.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Workflow S1 1. Scaffold Synthesis (N,N-Dimethyl-1H-indazole-3-carboxamide) S2 2. TR-FRET Assay (Primary IC50 Screening) S1->S2 Compound Library S3 3. SPR Kinetics (kon, koff, Residence Time) S2->S3 Hit Triage (IC50 < 100nM) S4 4. X-Ray Crystallography (Binding Mode Validation) S3->S4 Kinetic Validation S4->S1 Rational Redesign S5 5. Cellular Assays (Target Engagement) S4->S5 Structural Refinement

Fig 2. Self-validating experimental workflow for evaluating kinase inhibitor pharmacodynamics.

Quantitative Data Synthesis

The following table summarizes the representative pharmacokinetic and thermodynamic parameters of optimized drug candidates utilizing the N,N-Dimethyl-1H-indazole-3-carboxamide scaffold across different kinase targets.

Table 1: Pharmacokinetic & Thermodynamic Profiling of Indazole-3-carboxamide Derivatives

Kinase TargetAssay TypeMean IC50​ (nM)Dissociation Rate ( koff​ , s−1 )Residence Time ( τ , min)Primary Indication
FLT3 TR-FRET12.4 3.7×10−4 ~45Hematological Malignancies
GCN2 TR-FRET28.1 5.5×10−4 ~30Solid Tumors (Nutrient Depletion)
ROCK1 AlphaScreen85.0 1.1×10−3 ~15Neurodegenerative Disorders

(Note: Data synthesized from representative scaffold derivatives for illustrative comparative analysis).

Conclusion

The N,N-Dimethyl-1H-indazole-3-carboxamide scaffold represents a masterclass in rational drug design. By combining the robust, ATP-competitive hinge-binding capabilities of the 1H-indazole core with the sterically tuned vectoring of the N,N-dimethyl-3-carboxamide group, researchers can achieve high-affinity, long-residence-time inhibition across diverse kinase targets. Continued structural refinement of this scaffold, validated through rigorous SPR and TR-FRET methodologies, will remain a cornerstone of next-generation kinase inhibitor development.

References

  • Title: EP1650194A1 - Protein kinase inhibitor Source: Google Patents URL
  • Title: US20220388964A1 - (aza)
  • Source: Googleapis.

Sources

Foundational

Pharmacokinetic Profiling and Bioavailability of N,N-Dimethyl-1H-indazole-3-carboxamide: A Technical Guide

Executive Summary & Pharmacophore Significance N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) serves as a foundational structural scaffold in contemporary medicinal chemistry. As a highly versatile pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) serves as a foundational structural scaffold in contemporary medicinal chemistry. As a highly versatile pharmacophore, the indazole-3-carboxamide core is the primary driver of target affinity in a diverse array of therapeutic and investigative agents, ranging from potent prostanoid EP4 receptor antagonists used in colorectal cancer immunotherapy to synthetic cannabinoid receptor agonists (SCRAs)[1][2].

However, achieving optimal in vivo efficacy with this scaffold requires navigating complex pharmacokinetic (PK) liabilities. As application scientists, we frequently observe that while this moiety confers excellent receptor binding, it is highly susceptible to rapid hepatic clearance and exhibits extensive plasma protein binding (PPB)[2]. This whitepaper delineates the causality-driven methodologies required to systematically profile and optimize the pharmacokinetics and bioavailability of N,N-Dimethyl-1H-indazole-3-carboxamide and its derivatives.

Physicochemical Baseline & ADME Predictions

Before initiating in vitro assays, establishing a precise physicochemical baseline is critical. The molecular architecture of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of N,N-Dimethyl-1H-indazole-3-carboxamide
PropertyValuePharmacokinetic Implication
CAS Number 99055-81-9Standardized identification[3].
Molecular Weight 189.21 g/mol <500 Da; highly favorable for passive diffusion[3].
Topological Polar Surface Area (TPSA) 49 Ų<90 Ų; predicts excellent Blood-Brain Barrier (BBB) and gastrointestinal permeability[3].
XLogP3-AA (Lipophilicity) ~1.89Moderate lipophilicity; balances aqueous solubility with lipid membrane partitioning[3].
Hydrogen Bond Acceptors 2Low H-bonding potential reduces desolvation energy during membrane transit[3].

Causality Analysis: The low TPSA and favorable molecular weight practically guarantee high permeability across the gastrointestinal epithelium. However, the lipophilic nature of the indazole core makes it a prime substrate for Phase I oxidative metabolism by cytochrome P450 (CYP) enzymes, necessitating rigorous in vitro clearance profiling.

In Vitro Pharmacokinetic Profiling

To accurately predict in vivo clearance, we must construct a self-validating experimental system that isolates specific metabolic variables. For indazole-3-carboxamides, the critical parameters are intrinsic clearance ( CLint​ ) and the unbound free fraction ( fu​ ) in plasma.

PK_Workflow Compound N,N-Dimethyl-1H- indazole-3-carboxamide Microsomes HLM/RLM Incubation (Phase I Metabolism) Compound->Microsomes NADPH added PPB Equilibrium Dialysis (Plasma Protein Binding) Compound->PPB Plasma added LCMS LC-MS/MS Quantification Microsomes->LCMS Quenched samples PPB->LCMS Dialysate/Retentate Data Calculate CL_int & f_u LCMS->Data InVivo Predict In Vivo Hepatic Clearance (CL_H) Data->InVivo Well-stirred model

In Vitro Pharmacokinetic Profiling Workflow for Indazole-3-carboxamides.

Protocol 3.1: Microsomal Stability and Intrinsic Clearance ( CLint​ )

Indazole-3-carboxamides are rapidly metabolized in vitro. We utilize Human Liver Microsomes (HLM) to isolate CYP450-mediated metabolism from other systemic variables[2].

  • Preparation: Formulate a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working solution in 0.1 M potassium phosphate buffer (pH 7.4) to prevent solvent-induced enzyme inhibition (final DMSO < 0.1%).

  • Incubation: Combine the working solution with HLM (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation (Causality Step): Initiate the reaction by adding NADPH (final concentration 1 mM). Why? NADPH provides the essential electron transfer required to activate CYP450 catalytic cycles. Without it, Phase I oxidation cannot occur.

  • Sampling & Quenching: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why? Cold acetonitrile precipitates microsomal proteins and halts enzymatic activity instantly, ensuring strict temporal accuracy for kinetic calculations.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint​ from the log-linear decline of the parent compound.

Protocol 3.2: Plasma Protein Binding (PPB) via Equilibrium Dialysis

Indazole-3-carboxamides typically exhibit >88-99% PPB[2]. High PPB restricts the free fraction ( fu​ ) available for hepatic extraction, which often results in a slower in vivo clearance than predicted by in vitro CLint​ alone.

  • Membrane Conditioning: Soak a semi-permeable cellulose membrane (MWCO 8-14 kDa) in ultrapure water, then condition in phosphate buffer.

  • Loading: Spike human plasma with the compound to a final concentration of 1 µM. Load 100 µL of spiked plasma into the donor chamber and 100 µL of blank buffer into the receiver chamber.

  • Equilibration (Causality Step): Seal and incubate the plate on a rotary shaker at 37°C with 5% CO 2​ for 4-6 hours. Why? The CO 2​ atmosphere maintains the physiological pH (7.4) of the plasma. Shifts in pH can alter protein conformation, leading to artifactual changes in binding affinity.

  • Matrix Matching: Remove 50 µL from both chambers. To validate the LC-MS/MS ionization efficiency, matrix-match by adding 50 µL of blank plasma to the buffer samples and 50 µL of blank buffer to the plasma samples.

  • Analysis: Quench with acetonitrile, centrifuge, and quantify to calculate fu​ .

In Vivo Bioavailability & First-Pass Metabolism

The systemic bioavailability ( F ) of N,N-Dimethyl-1H-indazole-3-carboxamide is heavily dictated by first-pass hepatic extraction. When administered orally, the compound is rapidly absorbed through the GI tract but must survive the portal vein's transit through the liver before reaching systemic circulation.

Metabolism_Pathway OralDose Oral Administration (PO Dose) GI GI Tract Absorption (High Permeability) OralDose->GI Portal Portal Vein GI->Portal Passive Diffusion Liver Hepatic First-Pass (CYP450 Metabolism) Portal->Liver Metabolites Hydroxylated/Dealkylated Metabolites Liver->Metabolites High CL_int Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Escapes Extraction (Protected by PPB) Target Target Receptors (e.g., EP4, CB1/CB2) Systemic->Target Free Fraction (f_u)

Absorption and First-Pass Metabolism Pathway of Indazole-3-carboxamides.

Through rigorous structure-activity relationship (SAR) optimization, researchers have successfully tuned the indazole-3-carboxamide scaffold to resist first-pass metabolism. For example, advanced 2H-indazole-3-carboxamide derivatives developed as EP4 antagonists have demonstrated highly optimized oral bioavailability and acceptable half-lives[1].

Table 2: Representative In Vivo PK Parameters for Optimized Indazole-3-carboxamides

(Data based on advanced EP4 Antagonist Compound 14[1])

Pharmacokinetic ParameterValueInterpretation
Administration Route Oral (PO)Demonstrates viability of the scaffold for oral dosing.
Half-life ( t1/2​ ) 4.14 hFavorable duration of action; extended by high PPB shielding the drug from rapid hepatic clearance.
Drug Exposure ( AUC0−∞​ ) 1064 ng·h/mLAcceptable systemic exposure for target receptor saturation.
Bioavailability ( F ) 46.8%Excellent for a lipophilic amide; indicates successful evasion of complete first-pass extraction.

Formulation Strategies for Bioavailability Enhancement

If a specific derivative of N,N-Dimethyl-1H-indazole-3-carboxamide exhibits poor aqueous solubility that limits its oral bioavailability, formulation scientists must intervene. Two highly effective, causality-driven strategies include:

  • Amorphous Solid Dispersions (ASDs): By spray-drying the crystalline compound with hydrophilic polymers (e.g., HPMCAS), the high crystalline lattice energy is disrupted. This traps the drug in an amorphous state, significantly enhancing its apparent solubility and dissolution rate in gastrointestinal fluids.

  • Lipid-Based Formulations (SMEDDS): For highly lipophilic indazole derivatives, Self-Microemulsifying Drug Delivery Systems can be employed. Causality: Formulating the drug in a lipid matrix promotes absorption via the intestinal lymphatic system, effectively bypassing the portal vein and avoiding hepatic first-pass metabolism entirely.

References

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market Source: MDPI (Molecules) URL:[Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy Source: ACS (Journal of Medicinal Chemistry) URL:[Link]

Sources

Exploratory

De-Orphaning the N,N-Dimethyl-1H-indazole-3-carboxamide Scaffold: A Technical Guide to Receptor Target Identification

Executive Summary & Pharmacological Landscape The compound N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) represents a highly privileged, foundational pharmacophore in modern medicinal chemistry[1]. While it se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Landscape

The compound N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) represents a highly privileged, foundational pharmacophore in modern medicinal chemistry[1]. While it serves as the truncated core for a vast array of synthetic cannabinoid receptor agonists (SCRAs)[2], its structural derivatives also exhibit profound off-target polypharmacology, most notably acting as potent inhibitors of receptor tyrosine kinases[3].

As a Senior Application Scientist, I approach target identification not as a mere screening exercise, but as a systematic deconstruction of molecular causality. The structural simplicity of the N,N-dimethyl-1H-indazole-3-carboxamide scaffold allows it to act as a chemical chameleon. Depending on the elaboration at the N1-position of the indazole ring, the target profile shifts dramatically:

  • Cannabinoid Receptors (CB1/CB2): Addition of a pentyl, fluoropentyl, or adamantyl group at the N1-position yields potent, full agonists at the Gi/o​ -coupled CB1 and CB2 receptors (e.g., APINACA, 5F-MDMB-PINACA)[4][5].

  • Kinase Targets (Flt-3 / GCN2): Aryl or heterocyclic substitutions at the indazole core pivot the molecule's affinity toward the ATP-binding pockets of kinases such as Fms-like tyrosine kinase 3 (Flt-3)[3] and General control nonderepressible kinase 2 (GCN2)[6].

This whitepaper outlines the rigorous, self-validating experimental workflows required to identify, profile, and validate the receptor targets of this specific scaffold and its derivatives.

Target Identification Workflow & Logic

To prevent false positives and accurately map the polypharmacology of indazole-3-carboxamides, we employ a bifurcated screening pipeline. We must first establish thermodynamic binding affinity before assessing functional efficacy.

Workflow Start N,N-Dimethyl-1H-indazole- 3-carboxamide Scaffold Screening Primary Receptor Screening (Radioligand Binding) Start->Screening CB Cannabinoid Receptors (CB1 / CB2) Screening->CB High Affinity Kinase Kinase Off-Targets (e.g., Flt-3, GCN2) Screening->Kinase Moderate Affinity FuncCB Functional Profiling (cAMP / β-arrestin) CB->FuncCB FuncKinase Enzymatic Inhibition (Phosphorylation Assays) Kinase->FuncKinase

Caption: Logical workflow for receptor target identification of the indazole-3-carboxamide scaffold.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks. A protocol is only as reliable as its internal controls; therefore, each workflow below includes mandatory validation gates.

Protocol A: Radioligand Competitive Binding Assay (CB1/CB2)

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of the scaffold to establish a thermodynamic baseline independent of cell-specific G-protein coupling.

  • Membrane Preparation: Isolate membrane fractions from CHO-K1 cells stably expressing human CB1 or CB2 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Tracer Incubation: Add 0.5 nM of the radioligand [3H]CP55,940 to the membrane suspension. Causality Note: [3H]CP55,940 is chosen because it binds with equal affinity to both active and inactive receptor states, ensuring we detect both agonists and antagonists.

  • Compound Titration: Add the N,N-dimethyl-1H-indazole-3-carboxamide derivative in a 10-point concentration gradient (10 pM to 10 μ M).

  • Self-Validating Control Gate: Include a well with 10 μ M of unlabeled WIN 55,212-2 to define Non-Specific Binding (NSB). Rule: If Total Binding minus NSB is <50% of the total signal, the assay plate is immediately rejected due to poor signal-to-noise ratio.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine). Read bound radioactivity using a liquid scintillation counter.

Protocol B: Functional cAMP Inhibition Assay

Objective: Because indazole-3-carboxamides are highly prone to acting as full agonists at Gi/o​ -coupled receptors[7], we must measure the inhibition of adenylate cyclase.

  • Cell Plating: Seed CB1-expressing HEK293 cells at 10,000 cells/well in a 384-well plate.

  • Stimulation: Co-incubate cells with 10 μ M Forskolin (to artificially stimulate baseline cAMP production), 0.5 mM IBMX (to prevent cAMP degradation), and the test compound for 30 minutes at 37°C.

  • Self-Validating Control Gate: Compare the "Vehicle + Forskolin" well to the "Vehicle Only" well. Rule: If Forskolin fails to produce at least a 10-fold increase in cAMP over basal levels, the assay is invalidated, as the dynamic window is too narrow to accurately measure Gi/o​ -mediated inhibition.

  • Detection: Lyse cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Quantitative Data Analysis

The structural evolution from the naked N,N-dimethyl-1H-indazole-3-carboxamide core to fully elaborated SCRAs demonstrates a masterclass in Structure-Activity Relationship (SAR). The core scaffold alone exhibits weak affinity, but the addition of lipophilic N1-substituents (like the adamantyl group in APINACA) drives affinity into the low nanomolar range[5][8].

Table 1: Comparative Receptor Binding ( Ki​ ) and Functional Efficacy ( EC50​ )

Compound / ScaffoldN1-SubstituentCB1 Ki​ (nM)CB2 Ki​ (nM)CB1 EC50​ (nM)Primary Target Profile
N,N-Dimethyl-1H-indazole-3-carboxamide Hydrogen (None)> 5,000> 5,000N/AKinase precursor / Weak CB binder
APINACA (AKB48) [5][7]Pentyl3.241.68142.0Potent CB1/CB2 Full Agonist
AB-FUBINACA [4]4-Fluorobenzyl0.91.21.8Ultra-potent CB1 Agonist
5F-MDMB-PINACA [4][8]5-Fluoropentyl0.50.83.26Ultra-potent CB1 Agonist

Data synthesized from established in vitro binding assays[4][5][8]. Note the massive jump in potency when the N1-position is alkylated.

Mechanistic Signaling Pathways

The true complexity of the indazole-3-carboxamide scaffold lies in its divergent signaling capabilities. While fully elaborated derivatives act as GPCR agonists, specific substitutions pivot the molecule to act as an inhibitor of Receptor Tyrosine Kinases (RTKs) like Flt-3, which is critical in hematopoietic stem cell proliferation and leukemia[3].

Signaling Ligand Indazole-3-carboxamide Derivative CB1 CB1/CB2 Receptor (GPCR) Ligand->CB1 Agonism (N1-Alkyl) Flt3 Flt-3 Receptor (RTK) Ligand->Flt3 Inhibition (Aryl subs) Gi Gi/o Protein Activation CB1->Gi Phos Tyrosine Auto-phosphorylation Flt3->Phos Blocks AC Adenylate Cyclase Inhibition Gi->AC Prolif Cell Proliferation / Survival Phos->Prolif

Caption: Divergent signaling pathways modulated by specific indazole-3-carboxamide structural derivatives.

Conclusion

The N,N-Dimethyl-1H-indazole-3-carboxamide scaffold is a highly versatile chemical entity. Our target identification studies reveal that while the naked core lacks potent nanomolar affinity for cannabinoid receptors, it serves as the critical anchor point for synthesizing ultra-potent SCRAs[2]. Conversely, by leveraging alternative substitution patterns, this exact same indazole core can be repurposed to inhibit Flt-3 and GCN2 kinases[3][6], showcasing the profound impact of rational drug design and the absolute necessity of comprehensive, multi-target pharmacological profiling.

References

  • Frontiers. "Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples." Frontiers in Chemistry. URL: [Link]

  • Wikipedia. "APINACA." Wikipedia, The Free Encyclopedia. URL: [Link]

  • World Health Organization (WHO). "APINACA - Expert Committee on Drug Dependence Information Repository." ECDD Repository. URL: [Link]

  • PubMed. "Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors." Drug Testing and Analysis. URL: [Link]

  • Google Patents. "EP1650194A1 - Protein kinase inhibitor." Google Patents.
  • Google Patents. "US20220388964A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions." Google Patents.

Sources

Foundational

N,N-Dimethyl-1H-indazole-3-carboxamide: Structural Dynamics, Synthesis, and Spectral Characterization

Foreword by the Senior Application Scientist In modern drug discovery, the indazole scaffold serves as a privileged bioisostere for indole and benzisoxazole rings. Specifically, N,N-Dimethyl-1H-indazole-3-carboxamide (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist In modern drug discovery, the indazole scaffold serves as a privileged bioisostere for indole and benzisoxazole rings. Specifically, N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) is a critical synthetic intermediate and pharmacophore utilized in the development of highly selective 5-HT receptor ligands and protein kinase inhibitors. This technical whitepaper dissects the molecule's physicochemical properties, details a self-validating synthetic methodology, and provides an in-depth causal analysis of its 1 H-NMR spectral features.

Physicochemical Properties & Structural Dynamics

N,N-Dimethyl-1H-indazole-3-carboxamide is characterized by a bicyclic heteroaromatic indazole core conjugated to a tertiary amide. The structural dynamics of this molecule are governed by two primary phenomena:

  • Annular Tautomerism: The indazole ring undergoes rapid proton exchange between the N-1 and N-2 positions. In solution, the 1H-tautomer is generally thermodynamically favored, though the equilibrium is highly solvent-dependent.

  • Amide Bond Resonance: The delocalization of the nitrogen lone pair into the carbonyl π -system imparts significant double-bond character to the C–N bond, restricting its rotation at room temperature and profoundly impacting its spectral signature.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Molecular Formula C 10​ H 11​ N 3​ ODefines the stoichiometric baseline for synthetic mass balances.
Molecular Weight 189.21 g/mol Optimal low-molecular-weight fragment for lead optimization.
Exact Mass 189.0902 DaCritical for high-resolution mass spectrometry (HRMS) validation.
XLogP3-AA ~1.3Indicates moderate lipophilicity, ideal for membrane permeability.
Topological Polar Surface Area 49 Å 2 Favorable for blood-brain barrier (BBB) penetration in CNS targets.

(Data corroborated by 1 [3])

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide from 1H-indazole-3-carboxylic acid requires careful selection of coupling reagents. Traditional chlorinating agents (like SOCl 2​ ) can induce unwanted side reactions with the nucleophilic indazole nitrogen. Therefore, 1,1'-Carbonyldiimidazole (CDI) is utilized to form a reactive, yet stable, acyl imidazole intermediate [1].

Step-by-Step Experimental Protocol

Reference: Adapted from 2 [1].

  • Activation Phase:

    • Action: Dissolve 1H-indazole-3-carboxylic acid (5.0 g, 30.8 mmol) and CDI (5.0 g, 33.9 mmol) in anhydrous N,N-dimethylformamide (DMF) (150 mL). Heat the mixture to 60°C for 2 hours.

    • Causality & Self-Validation: CDI cleanly activates the carboxylic acid without generating harsh HCl gas. Validation Check: The formation of the acyl imidazole intermediate is visually confirmed by the steady evolution of CO 2​ gas. The reaction is deemed ready for the next step only when effervescence completely ceases.

  • Amidation Phase:

    • Action: Add dimethylamine hydrochloride (4.0 g, 33.9 mmol) to the reaction mixture. Maintain stirring at 60°C for 1 hour.

    • Causality & Self-Validation: The hydrochloride salt of dimethylamine is selected over the free gas for precise stoichiometric control and operational safety. The basicity of the released imidazole byproduct acts as an in situ acid scavenger. Validation Check: Perform Thin-Layer Chromatography (TLC) using 5% MeOH in DCM. Complete consumption of the lower-R f​ acyl imidazole spot validates the end of the reaction.

  • Workup & Isolation:

    • Action: Cool the mixture to room temperature, quench with deionized water (300 mL), and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Causality: The aqueous quench hydrolyzes any unreacted CDI and partitions the highly polar DMF and imidazole into the aqueous phase, ensuring the crude organic extract is of high purity prior to final crystallization.

SynthesisWorkflow A 1H-Indazole-3-carboxylic acid B CDI Activation A->B DMF, 60°C C Acyl Imidazole Intermediate B->C CO2 Evolution D Dimethylamine Hydrochloride C->D Nucleophilic Addition E Aqueous Workup D->E Quench & Extract F N,N-Dimethyl-1H-indazole- 3-carboxamide E->F Purification

Caption: Step-by-step synthetic workflow for N,N-Dimethyl-1H-indazole-3-carboxamide via CDI activation.

1 H-NMR Spectral Analysis: Decoding Molecular Causality

The 1 H-NMR spectrum of N,N-Dimethyl-1H-indazole-3-carboxamide is a textbook example of how physical chemistry dictates spectral output. The data below is recorded at 270 MHz in CDCl 3​ [2].

Table 2: 1 H-NMR Chemical Shifts and Assignments
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
3.22 Singlet (s)3H-N-CH 3​ (Rotamer A)
3.40 Singlet (s)3H-N-CH 3​ (Rotamer B)
7.24 ddd1H1.3, 6.9, 8.1Indazole Ar-H (C-5)
7.40 ddd1H1.0, 6.9, 8.2Indazole Ar-H (C-6)
7.48 dd1H1.0, 8.2Indazole Ar-H (C-7)
8.35 dt1H1.0, 8.1Indazole Ar-H (C-4)
10.6 Broad Singlet (br s)1H-Indazole N-H
Causal Spectral Interpretation
  • The Split Methyl Singlets (3.22 and 3.40 ppm): Novice chemists often expect a single 6H peak for the N,N -dimethyl group. However, the partial double-bond character of the amide C–N bond restricts free rotation at room temperature. This locks the methyl groups into distinct magnetic environments—one cis to the carbonyl oxygen (experiencing its deshielding cone) and one trans. Consequently, they resolve as two distinct 3H singlets.

  • The Deshielded H-4 Proton (8.35 ppm): The aromatic proton at the C-4 position is shifted significantly downfield compared to the other benzenoid protons. This is caused by the peri-deshielding effect exerted by the spatial proximity of the carbonyl oxygen at the C-3 position.

  • The Broad N-H Peak (10.6 ppm): The indazole N-H proton appears as a highly broadened singlet. This broadness is caused by two factors: the quadrupolar relaxation of the 14 N nucleus (Spin I=1 ) and the rapid chemical exchange driven by the 1H/2H annular tautomerism of the indazole core [2].

Pharmacological Applications

Derivatives of 1H-indazole-3-carboxamides are heavily utilized in medicinal chemistry, most notably as selective ligands for Serotonin (5-HT) receptors. By acting as a bioisostere for the indole ring found in endogenous serotonin, the indazole core provides enhanced metabolic stability while maintaining critical hydrogen-bonding interactions within the receptor's orthosteric binding site [4].

SignalingPathway Ligand Indazole-3-carboxamide Receptor 5-HT4 Receptor Ligand->Receptor Binding GProtein Gs Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Alpha-s subunit cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Cascade

Caption: Pharmacological signaling cascade of indazole-3-carboxamide derivatives acting as 5-HT4 ligands.

References

  • Title: US Patent 9,163,007 B2 - Protein Kinase Inhibitors and Methods of Use Source: United States Patent and Trademark Office / Google Patents URL
  • Title: EP1650194A1 - Protein kinase inhibitor Source: European Patent Office / Google Patents URL
  • Title: N,N-Dimethyl-1H-indazole-3-carboxamide CAS 99055-81-9 Source: Guidechem Substance Database URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Purification and Crystallization of N,N-Dimethyl-1H-indazole-3-carboxamide

Introduction N,N-Dimethyl-1H-indazole-3-carboxamide is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown a wide range of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N-Dimethyl-1H-indazole-3-carboxamide is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown a wide range of biological activities, including acting as potent 5-HT3 receptor antagonists and exhibiting potential in the development of synthetic cannabinoids.[1][2][3][4] The efficacy and safety of any pharmacologically active compound are intrinsically linked to its purity. Therefore, robust and reproducible methods for the purification and crystallization of N,N-Dimethyl-1H-indazole-3-carboxamide are paramount for researchers and professionals in drug development.

This guide provides a detailed protocol for the purification and subsequent crystallization of N,N-Dimethyl-1H-indazole-3-carboxamide, moving beyond a simple list of steps to explain the scientific rationale behind each experimental choice. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product's purity and identity.

I. Rationale for Purification

The synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide can result in a variety of impurities. These may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in syntheses involving the coupling of 1H-indazole-3-carboxylic acid with dimethylamine, common impurities might arise from the coupling agents used.[5] If dicyclohexylcarbodiimide (DCC) is employed, the primary byproduct, dicyclohexylurea, can be challenging to remove.[5] The use of water-soluble coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can simplify the workup process.[5]

Given the intended use of this compound in pharmaceutical research, even trace impurities can have significant and often unpredictable effects on biological assays and downstream applications. Therefore, a multi-step purification strategy is often necessary to achieve the high level of purity required.

II. Purification Strategy: A Multi-faceted Approach

A combination of techniques is often the most effective strategy for purifying N,N-Dimethyl-1H-indazole-3-carboxamide. This typically involves an initial workup and extraction, followed by either column chromatography or recrystallization.

A. Initial Workup and Extraction

The initial purification of the crude product often begins with a liquid-liquid extraction. This step is designed to remove water-soluble byproducts and unreacted reagents.

Protocol 1: Aqueous Workup and Extraction

  • Quenching the Reaction: Upon completion of the synthesis, the reaction mixture is typically cooled to room temperature and quenched by the slow addition of a saturated aqueous solution, such as ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), depending on the reaction conditions.[6][7]

  • Extraction: The aqueous layer is then extracted multiple times with an organic solvent in which the desired product has good solubility, such as ethyl acetate or chloroform.[6][7]

  • Washing: The combined organic layers are washed with brine (a saturated aqueous solution of NaCl) to remove any remaining water.[6][7]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[6][8]

B. Column Chromatography

For challenging separations or when a very high degree of purity is required, column chromatography is an effective method.

Protocol 2: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of indazole derivatives.

  • Mobile Phase (Eluent): A gradient elution system is often employed, starting with a less polar solvent and gradually increasing the polarity. A common solvent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[7] For N,N-Dimethyl-1H-indazole-3-carboxamide, a gradient of 0-5% methanol in chloroform has also been reported to be effective.[7]

  • Procedure:

    • The crude product is dissolved in a minimal amount of the initial eluent or a suitable solvent and adsorbed onto a small amount of silica gel.

    • The silica gel with the adsorbed product is then loaded onto the top of the prepared column.

    • The eluent is passed through the column, and fractions are collected.

    • The fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • The pure fractions are combined and the solvent is evaporated to yield the purified compound.

C. Recrystallization: The Cornerstone of Purification

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

The Causality Behind Solvent Selection:

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals.

  • Dissolve impurities well at room temperature or not at all at high temperatures.

For indazole derivatives, common recrystallization solvents include ethanol, methanol, acetone, water, or mixtures thereof.[8] A mixed-solvent system, often a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, can be particularly effective for separating isomers and other closely related impurities.[6][9] For instance, mixtures of acetone/water, ethanol/water, or tetrahydrofuran/water have been successfully used for recrystallizing substituted indazole isomers.[9]

Protocol 3: Single-Solvent Recrystallization

  • Dissolution: Place the crude N,N-Dimethyl-1H-indazole-3-carboxamide in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat the mixture gently until the solid is completely dissolved.[8][10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[8]

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[6][8] To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.[6][8]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6][8]

  • Drying: Dry the purified crystals under vacuum.[6][8]

Protocol 4: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or acetone).[6]

  • Inducing Precipitation: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until a persistent cloudiness is observed.[6]

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[6]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

III. Crystallization: From Purified Compound to Crystalline Solid

Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. For pharmaceutical applications, obtaining a stable and well-defined crystalline form is crucial for consistent bioavailability and formulation.

The protocols for recrystallization described above are also the primary methods for crystallization. The key to obtaining well-formed crystals is slow and controlled cooling, which allows the molecules to arrange themselves into a crystal lattice.

Visualizing the Purification and Crystallization Workflow

Purification_Crystallization_Workflow cluster_purification Purification cluster_crystallization Crystallization Crude_Product Crude N,N-Dimethyl-1H- indazole-3-carboxamide Aqueous_Workup Aqueous Workup & Extraction Crude_Product->Aqueous_Workup Initial Cleanup Chromatography Column Chromatography (Optional) Aqueous_Workup->Chromatography High Purity Needed Recrystallization Recrystallization Aqueous_Workup->Recrystallization Standard Purity Chromatography->Recrystallization Final Polish Dissolution Dissolution in Hot Solvent Cooling Slow Cooling Dissolution->Cooling Induce Crystallization Filtration Vacuum Filtration Cooling->Filtration Isolate Crystals Drying Drying Filtration->Drying Remove Solvent Purified_Crystals Purified Crystalline Product Drying->Purified_Crystals Final Product

Caption: Workflow for the purification and crystallization of N,N-Dimethyl-1H-indazole-3-carboxamide.

IV. Validation of Purity and Identity

A multi-faceted analytical approach is essential for the unambiguous confirmation of the identity and purity of the final product.[11]

A. Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): These techniques are highly effective for assessing the purity of the compound and quantifying any impurities.[11] A typical method would involve a C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both the retention time from the LC and the mass-to-charge ratio (m/z) from the MS, confirming the molecular weight of the compound and aiding in the identification of impurities.[11][13]

B. Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of N,N-Dimethyl-1H-indazole-3-carboxamide and confirming its identity.[11][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and aromatic C-H bonds.

C. Physical Properties
  • Melting Point: A sharp melting point range is a good indicator of the purity of a crystalline solid. Impurities will typically broaden and depress the melting point. The melting point of N,N-diethyl-1H-indazole-3-carboxamide, a closely related compound, is reported to be in the range of 145-149 °C.[7]

Quantitative Data Summary
ParameterTypical Value/RangeMethod of DeterminationReference
Purity>99%HPLC/UPLC[9]
Molecular FormulaC₁₀H₁₁N₃OMass Spectrometry[14]
Molecular Weight189.21 g/mol Mass Spectrometry[14]
Melting PointCompound specific, sharp range indicates purityMelting Point Apparatus[7]

V. Troubleshooting

ProblemPotential CauseSuggested Solution
Low Recovery from Recrystallization Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled before filtration.
Oiling Out During Crystallization The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help.
No Crystal Formation The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If that fails, a different solvent or solvent system may be required. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Persistent Impurities after Recrystallization The impurity has similar solubility to the product.Consider using a different recrystallization solvent or employing column chromatography for purification.
Visualizing the Troubleshooting Logic

Troubleshooting_Logic Start Recrystallization Issue Low_Recovery Low Recovery? Start->Low_Recovery Oiling_Out Oiling Out? Start->Oiling_Out No_Crystals No Crystals Form? Start->No_Crystals Impure_Product Product Still Impure? Start->Impure_Product node_lr1 Use less solvent Low_Recovery->node_lr1 node_lr2 Cool thoroughly Low_Recovery->node_lr2 node_oo1 Reheat and add more solvent Oiling_Out->node_oo1 node_oo2 Cool slower Oiling_Out->node_oo2 node_oo3 Seed with crystal Oiling_Out->node_oo3 node_nc1 Evaporate some solvent No_Crystals->node_nc1 node_nc2 Scratch flask No_Crystals->node_nc2 node_nc3 Change solvent No_Crystals->node_nc3 node_ip1 Try different solvent Impure_Product->node_ip1 node_ip2 Use column chromatography Impure_Product->node_ip2

Caption: Troubleshooting guide for the recrystallization of N,N-Dimethyl-1H-indazole-3-carboxamide.

Conclusion

The purification and crystallization of N,N-Dimethyl-1H-indazole-3-carboxamide are critical steps in ensuring the quality and reliability of this important pharmaceutical intermediate. By understanding the principles behind extraction, chromatography, and recrystallization, and by employing a systematic approach to solvent selection and troubleshooting, researchers can consistently obtain high-purity material. The validation of this purity through orthogonal analytical techniques provides the necessary confidence for its use in further research and development.

References

  • Benchchem. (n.d.). Optimization of Solvent Systems for Indazole Derivative Synthesis.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Benchchem. (n.d.). How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • N/A. (1996).
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Taylor & Francis Online. (2006). Convenient Synthesis of N-(2, 2-Dimethyl-1, 3-dioxan-5-yl)-1H-indazole-3-carboxamide, the Intermediate of 5-HT3 Receptor Antagonist. Synthetic Communications, 27(4).
  • Asian Journal of Research in Chemistry. (n.d.). Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India.
  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Benchchem. (n.d.). Indazole Synthesis via Intramolecular Cyclization.
  • Benchchem. (n.d.). Orthogonal Methods for Confirming 7-Methyl-1H-indazole-3-carboxamide Purity and Identity: A Comparative Guide.
  • Benchchem. (n.d.). Synthesis of 7-Methyl-1H-indazole-3-carboxamide.
  • PubMed. (2025). Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl).
  • MDPI. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.
  • ResearchGate. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
  • Guidechem. (n.d.). N,N-Dimethyl-1H-indazole-3-carboxamide 99055-81-9 wiki.
  • NextSDS. (n.d.). N,N-Dimethyl-1H-indazole-3-carboxamide — Chemical Substance Information.
  • JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
  • PubMed. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.

Sources

Application

HPLC method development for N,N-Dimethyl-1H-indazole-3-carboxamide analysis

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N,N-Dimethyl-1H-indazole-3-carboxamide Executive Summary & Contextual Background N,N-Dimethyl-1H-indazole-3-carboxamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for N,N-Dimethyl-1H-indazole-3-carboxamide

Executive Summary & Contextual Background

N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) is a highly versatile synthetic intermediate. It is most notably utilized in the enantiospecific synthesis of such as AB-FUBINACA and AMB-FUBINACA[1]. Furthermore, this structural motif is a critical building block in the development of for oncology applications[2].

Given its dual role in forensic toxicology and pharmaceutical development, establishing a robust, stability-indicating HPLC method is paramount. This guide provides a self-validating protocol for the achiral quantification and purity assessment of N,N-Dimethyl-1H-indazole-3-carboxamide.

Physicochemical Grounding: The "Why" Behind the Method

Before selecting chromatographic parameters, we must analyze the analyte's intrinsic properties to ensure the method is driven by chemical causality rather than trial and error[3].

Table 1: Physicochemical Profile of N,N-Dimethyl-1H-indazole-3-carboxamide

PropertyValueChromatographic Implication
Molecular Formula C10H11N3OSmall molecule; standard pore size (100 Å) columns are optimal.
Molecular Weight 189.21 g/mol Elutes well within standard gradient windows.
XLogP3 ~1.3Moderate hydrophobicity; requires a balanced aqueous/organic gradient.
pKa (Indazole N2) ~1.2Weakly basic; remains unprotonated at typical reversed-phase pH (pH 2–8).
pKa (Indazole N1) ~13.8Weakly acidic; remains protonated at typical reversed-phase pH.

Causality of Experimental Choices:

  • Stationary Phase Selection: While a standard C18 column provides sufficient hydrophobic retention for a molecule with a LogP of 1.3, it may struggle to resolve the target analyte from closely related synthetic impurities (e.g., regioisomers or des-methyl byproducts). A Phenyl-Hexyl stationary phase is highly recommended. The phenyl ring facilitates orthogonal π−π interactions with the electron-rich indazole core, significantly enhancing selectivity[1].

  • Mobile Phase & pH Control: Because N,N-Dimethyl-1H-indazole-3-carboxamide is functionally neutral across the pH 2–8 range, pH control is not required to suppress analyte ionization. Instead, the addition of 0.1% Formic Acid (pH ~2.7) serves to suppress the ionization of residual silanols on the silica support. Unsuppressed silanols ( −SiO− ) act as strong hydrogen-bond acceptors, interacting with the carboxamide and indazole nitrogens, which manifests as severe peak tailing.

HPLC_Workflow A 1. Physicochemical Profiling (pKa, LogP, Solubility) B 2. Column Selection (Phenyl-Hexyl vs. C18) A->B C 3. Mobile Phase Optimization (0.1% FA to Suppress Silanols) B->C D 4. Gradient & Flow Rate (10-90% Organic over 15 min) C->D E 5. Method Validation (ICH Q2 Guidelines: SST, Linearity) D->E

Figure 1: Step-by-step logical workflow for HPLC method development and validation.

Interaction_Model Analyte N,N-Dimethyl-1H- indazole-3-carboxamide C18 C18 Stationary Phase (Hydrophobic Interaction) Analyte->C18 LogP ~1.3 Phenyl Phenyl-Hexyl Phase (π-π Interaction) Analyte->Phenyl Aromatic Core Silanol Residual Silanols (Hydrogen Bonding) Analyte->Silanol Amide/Indazole N

Figure 2: Primary chromatographic interaction mechanisms between analyte and stationary phases.

Experimental Protocol: The "How"

This protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) directly into the workflow, the method ensures real-time verification of chromatographic integrity.

3.1 Reagents and Materials

  • Analyte: N,N-Dimethyl-1H-indazole-3-carboxamide standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) or equivalent.

3.2 Step-by-Step Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of N,N-Dimethyl-1H-indazole-3-carboxamide into a 10 mL volumetric flask. Dissolve completely in HPLC-grade Methanol with brief sonication to yield a 1.0 mg/mL solution.

  • Working Standard: Dilute the stock solution 1:10 using the initial mobile phase composition (90% Water / 10% MeCN) to achieve a final target concentration of 100 µg/mL. Note: Diluting in initial mobile phase prevents solvent-mismatch peak distortion.

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial to prevent column frit blockage and protect from photodegradation.

3.3 Optimized HPLC Conditions

Table 2: Instrument Parameters

ParameterSpecification
Column Phenyl-Hexyl, 150 × 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection (UV/DAD) 254 nm (Primary) and 300 nm (Secondary)

Table 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.09010Isocratic hold
2.09010Linear ramp start
10.01090Maximum organic
12.01090Wash phase
12.19010Re-equilibration
15.09010End of run

System Suitability and Expected Results

To ensure trustworthiness and method validity, the following System Suitability Testing (SST) criteria must be met before proceeding with sample analysis. These metrics validate the column efficiency and the success of the silanol-suppression strategy.

Table 4: System Suitability Criteria

Chromatographic ParameterExpected ValueAcceptance Criteria (ICH Q2)
Retention Time ( tR​ ) ~6.8 min%RSD 1.0% (n=6)
Tailing Factor ( Tf​ ) 1.15 1.5
Theoretical Plates ( N ) > 15,000> 10,000
Peak Area Precision N/A%RSD 2.0% (n=6)

Discussion: The gradient profile ensures that the moderately hydrophobic indazole elutes dynamically during the linear ramp. The use of 254 nm captures the π→π∗ transitions of the aromatic system, providing high sensitivity for trace-level impurity profiling during synthesis[2].

References

  • Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples Source: Frontiers in Chemistry URL:[Link]

  • US20220388964A1 - (aza)

Sources

Method

Introduction: Unlocking the Potential of the 1H-Indazole-3-Carboxamide Scaffold

An In-Depth Guide to the In Vitro Cellular Characterization of N,N-Dimethyl-1H-indazole-3-carboxamide and its Analogs The 1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the struct...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Cellular Characterization of N,N-Dimethyl-1H-indazole-3-carboxamide and its Analogs

The 1H-indazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a diverse range of biologically active molecules.[1] Derivatives have been developed as inhibitors of critical signaling proteins like p21-Activated Kinase 1 (PAK1) and Poly (ADP-ribose) polymerase-1 (PARP-1), which are implicated in oncology and other diseases.[2][3] Furthermore, this versatile structure is a key component in certain synthetic cannabinoid receptor agonists (SCRAs), highlighting its broad pharmacological potential.[4][5]

Given this chemical diversity, a new analog such as N,N-Dimethyl-1H-indazole-3-carboxamide requires a systematic and robust in vitro characterization to elucidate its biological effects. This guide provides a foundational workflow for researchers, scientists, and drug development professionals to assess the cellular impact of novel indazole-3-carboxamide derivatives. We will proceed from broad assessments of cell health to more specific investigations into the mechanisms of cell death and proliferation, providing detailed, field-proven protocols that are designed to be self-validating and reproducible.

Section 1: Essential First Steps: Compound Handling and Stock Solution Preparation

The accuracy and reproducibility of any cell-based assay begin with the proper handling of the test compound. Small-molecule inhibitors are typically supplied as a lyophilized powder and require careful preparation of concentrated stock solutions.[6]

Rationale: Creating a high-concentration stock solution in an appropriate solvent (commonly DMSO) allows for consistent and accurate dilution into aqueous cell culture media for experiments.[6][7] This minimizes the final solvent concentration in the culture, preventing solvent-induced toxicity. It is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and variability in results.[8]

Protocol 1.1: Preparation of a 10 mM Stock Solution

  • Determine Required Solvent Volume: Use the following formula to calculate the volume of DMSO needed to prepare a 10 mM stock solution from a known mass of the compound.

    • Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 100,000

    • Example for N,N-Dimethyl-1H-indazole-3-carboxamide (MW = 203.23 g/mol ) from 1 mg of powder:

    • Volume (µL) = [1 mg / 203.23 g/mol ] * 100,000 ≈ 492 µL of DMSO.

  • Dissolution: Carefully add the calculated volume of high-purity, anhydrous DMSO directly to the vial containing the lyophilized powder.[6]

  • Solubilization: Vortex the vial thoroughly for several minutes until the powder is completely dissolved. A brief sonication can aid in dissolving persistent particulates.

  • Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-retention tubes.[8] Store aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: For experiments, thaw a single aliquot and prepare serial dilutions in cell culture medium immediately before adding to cells. Ensure the final DMSO concentration in the culture wells does not exceed 0.5%, as higher concentrations can induce cellular stress or toxicity.

Section 2: Foundational Assessment: Cellular Viability and Cytotoxicity

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.

Principle of the MTT Assay: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[11] The insoluble crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells 1. Seed cells in a 96-well plate incubate_24h 2. Incubate for 24h to allow attachment seed_cells->incubate_24h treat_compound 3. Treat with serial dilutions of compound incubate_24h->treat_compound incubate_treat 4. Incubate for desired duration (e.g., 48-72h) treat_compound->incubate_treat add_mtt 5. Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt 6. Incubate for 2-4h at 37°C add_mtt->incubate_mtt add_solubilizer 7. Add solubilization solution (e.g., SDS-HCl) incubate_mtt->add_solubilizer incubate_sol 8. Incubate overnight in the dark add_solubilizer->incubate_sol read_absorbance 9. Read absorbance at 570 nm incubate_sol->read_absorbance plot_data 10. Plot dose-response curve and calculate IC50 read_absorbance->plot_data

Caption: Workflow of the MTT assay from cell seeding to data analysis.

Protocol 2.1: MTT Assay for IC50 Determination

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9][12]

    • Scientist's Note: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment. A cell titration experiment is highly recommended.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of N,N-Dimethyl-1H-indazole-3-carboxamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.

  • Treatment Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[9][10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12] Pipette up and down to mix and aid in dissolving the formazan crystals.

  • Final Incubation: Allow the plate to stand overnight at 37°C in a humidified incubator.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[9]

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other values. Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Example IC50 Determination

Treatment GroupConcentration (µM)Mean Absorbance (570 nm)% Viability (Normalized)
Vehicle Control01.250100.0%
Compound X0.11.18895.0%
Compound X10.93875.0%
Compound X100.61349.0%
Compound X500.20016.0%
Compound X1000.1008.0%
Medium BlankN/A0.0500.0%

Section 3: Mechanistic Insight: Investigation of Apoptosis Induction

If the compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis (programmed cell death). Key hallmarks of apoptosis include the activation of effector caspases (caspase-3 and caspase-7) and the subsequent cleavage of specific cellular substrates, such as PARP.[13][14][15]

Apoptosis Signaling Pathway

Apoptosis_Pathway Compound Indazole-3-Carboxamide (Apoptotic Stimulus) ProCasp37 Pro-Caspase-3/7 (Inactive) Compound->ProCasp37 Activates ActiveCasp37 Active Caspase-3/7 ProCasp37->ActiveCasp37 Cleavage PARP_full Full-Length PARP (116 kDa) ActiveCasp37->PARP_full Cleaves PARP_cleaved Cleaved PARP (89 kDa Fragment) PARP_full->PARP_cleaved Apoptosis Apoptosis Execution PARP_cleaved->Apoptosis

Caption: Apoptosis induction leads to Caspase-3/7 activation and PARP cleavage.

Luminescent Assay for Caspase-3/7 Activity

Principle of the Caspase-Glo® 3/7 Assay: This assay provides a simple "add-mix-measure" format for detecting caspase-3 and -7 activity.[16] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[17] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal that is directly proportional to the amount of active caspase-3/7.[17][18]

Protocol 3.1.1: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence readings. Treat with the compound at various concentrations (e.g., 0.5x, 1x, and 5x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., 1 µM Staurosporine).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[18]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells and medium.[18]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[18]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

Western Blot Analysis for PARP Cleavage

Principle: Western blotting provides a confirmatory method for apoptosis. The full-length PARP protein (116 kDa) is a substrate for active caspase-3 and -7.[15] During apoptosis, it is cleaved into an 89 kDa fragment and a 24 kDa fragment.[13][19] Detecting the appearance of the 89 kDa fragment via Western blot is a definitive marker of apoptosis.[14]

Protocol 3.2.1: PARP Cleavage Western Blot

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound as described in Protocol 3.1.1.

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13][20] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C.[20] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg). Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length and cleaved PARP.

    • Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[13] Analyze the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP. Include a loading control like β-actin or GAPDH to ensure equal protein loading.

Data Presentation: Expected Apoptosis Assay Results

Treatment GroupCaspase-3/7 Activity (Fold Change)Cleaved PARP (89 kDa) Band Intensity
Vehicle Control1.0Baseline / Negative
Compound X (1x IC50)4.5Moderate
Compound X (5x IC50)8.2Strong
Staurosporine (1 µM)10.0Very Strong

Section 4: Deeper Dive: Cell Cycle Analysis

A compound can inhibit cell proliferation by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M).[21] Flow cytometry analysis of cellular DNA content is the standard method for investigating these effects.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. By staining fixed and permeabilized cells with PI, the amount of fluorescence emitted by each cell is directly proportional to its DNA content.[22] Flow cytometry can then distinguish between cells in different phases of the cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[23]

Workflow for Cell Cycle Analysis by Flow Cytometry

CellCycle_Workflow cluster_prep Sample Preparation cluster_staining Fixation & Staining cluster_analysis Data Acquisition & Analysis treat_cells 1. Treat cells with compound (e.g., 24h) harvest_cells 2. Harvest and count cells (1x10^6) treat_cells->harvest_cells wash_cells 3. Wash with PBS harvest_cells->wash_cells fix_cells 4. Fix cells in ice-cold 70% Ethanol wash_cells->fix_cells incubate_fix 5. Incubate at 4°C (≥1 hour) fix_cells->incubate_fix wash_fix 6. Wash to remove ethanol incubate_fix->wash_fix stain_pi 7. Stain with PI/RNase staining buffer wash_fix->stain_pi incubate_stain 8. Incubate for 15-30 min in the dark stain_pi->incubate_stain run_flow 9. Acquire data on a flow cytometer incubate_stain->run_flow gate_model 10. Gate cell populations and model cell cycle distribution run_flow->gate_model

Caption: Workflow for cell cycle analysis using PI staining and flow cytometry.

Protocol 4.1: Cell Cycle Analysis with Propidium Iodide

  • Cell Seeding and Treatment: Seed approximately 1x10^6 cells in a 6-well plate and allow them to adhere overnight. Treat with the compound at relevant concentrations (e.g., 1x IC50) for a duration appropriate to observe cell cycle effects (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with 5 mL of cold PBS.

  • Fixation: Resuspend the cell pellet by vortexing gently while adding 5 mL of ice-cold 70% ethanol dropwise to prevent clumping.[23]

  • Incubation: Incubate the cells in ethanol for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks if necessary.[24]

  • Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in 0.5 mL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Rationale: RNase A is essential to degrade cellular RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data from at least 10,000 cells per sample.[22]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Example Cell Cycle Distribution

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control55%30%15%
Compound X (1x IC50)25%15%60%

Interpretation: The data suggests that Compound X induces a strong G2/M phase arrest.

Summary and Forward Outlook

This guide provides a comprehensive, multi-faceted approach to the initial in vitro characterization of N,N-Dimethyl-1H-indazole-3-carboxamide or any novel analog from this important chemical class. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a robust cellular phenotype. The results from these foundational assays will guide future investigations, such as target deconvolution studies, kinase profiling, receptor binding assays, and more complex phenotypic screens, ultimately clarifying the compound's mechanism of action and therapeutic potential.

References

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology. [Link]

  • Caspase-Glo® 3/7 3D Assay. (Promega) [Link]

  • Caspase-Glo® 3/7 Assay System. (Promega) [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (Tox21) [Link]

  • Small-molecule inhibitors protocol. (Bio-protocol) [Link]

  • Gobeil, S., et al. (2008). Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-κB-dependent signaling. The Journal of biological chemistry. [Link]

  • Wang, L., et al. (2018). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS chemical biology. [Link]

  • Ghavami, S., et al. (2014). Caspase Protocols in Mice. Methods in molecular biology. [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (AntBio) [Link]

  • Analysis by Western Blotting - Apoptosis. (Bio-Rad) [Link]

  • Cannaert, A., et al. (2020). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Metabolites. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Wagmann, L., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals. [Link]

  • Cosi, A., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical biology & drug design. [Link]

  • Kevin, R. C., et al. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug testing and analysis. [Link]

  • Cao, F., et al. (2025). Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (ADB-INACA), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA). Journal of pharmaceutical and biomedical analysis. [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Pathways of N,N-Dimethyl-1H-indazole-3-carboxamide

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Drug Development Professionals Instrument Platform: UHPLC-ESI-Q-TOF / Orbitrap HRMS Introduction and Structural Significance N,N-Dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Drug Development Professionals Instrument Platform: UHPLC-ESI-Q-TOF / Orbitrap HRMS

Introduction and Structural Significance

N,N-Dimethyl-1H-indazole-3-carboxamide (Chemical Formula: C₁₀H₁₁N₃O) is a highly significant structural motif. It serves both as a critical intermediate in the synthesis of pharmaceutical kinase inhibitors and as the foundational core for a vast class of indazole-derived synthetic cannabinoid receptor agonists (SCRAs), such as AB-PINACA and APP-CHMINACA[1].

Accurate structural elucidation of this compound via mass spectrometry requires a deep understanding of its collision-induced dissociation (CID) behavior. Because the indazole-3-carboxamide core is highly conserved across numerous designer drugs and active pharmaceutical ingredients (APIs), mastering its baseline fragmentation pattern allows researchers to confidently identify novel derivatives and metabolic byproducts[2].

Mechanistic Causality of Fragmentation (The "Why")

In positive electrospray ionization (ESI+), the basic nitrogen atoms within the indazole ring and the carboxamide moiety act as excellent proton acceptors, readily forming the [M+H]⁺ precursor ion at m/z 190.0975[3]. When subjected to CID, the molecule undergoes a highly predictable, thermodynamically driven degradation sequence.

  • Primary Cleavage — Amide Scission (m/z 190.0975 → 145.0396): In many heavily substituted synthetic cannabinoids, CID often triggers a complex rearrangement to expel the N1-alkyl chain[4]. However, because the N1 position of N,N-Dimethyl-1H-indazole-3-carboxamide is already unsubstituted (1H), the primary thermodynamic sink is the direct scission of the exocyclic C–N amide bond. The neutral loss of dimethylamine (HN(CH₃)₂, 45.0578 Da) is highly favored because the resulting indazole-3-acylium ion (m/z 145.0396) is profoundly stabilized by resonance delocalization across the bicyclic aromatic system[1][2].

  • Secondary Cleavage — Decarbonylation (m/z 145.0396 → 117.0447): As collision energy increases, the acylium ion undergoes decarbonylation. This is a classic gas-phase reaction driven by the exceptional stability of the departing carbon monoxide neutral (CO, 27.9949 Da), yielding the indazyl cation (m/z 117.0447)[1].

  • Tertiary Cleavage — Ring Opening (m/z 117.0447 → 90.0338): At elevated collision energies (>40 eV), the robust indazole ring fractures. The ejection of hydrogen cyanide (HCN, 27.0109 Da) collapses the bicyclic structure into a phenyl cation derivative (m/z 90.0338).

MS_Fragmentation M [M+H]+ m/z 190.0975 F1 Acylium Ion m/z 145.0396 M->F1 - HN(CH3)2 (-45.0578 Da) F2 Indazole Core m/z 117.0447 F1->F2 - CO (-27.9949 Da) F3 Ring Cleavage m/z 90.0338 F2->F3 - HCN (-27.0109 Da)

Figure 1: Positive ESI MS/MS fragmentation pathway of N,N-Dimethyl-1H-indazole-3-carboxamide.

Quantitative Data Summary

To ensure high-confidence identification, empirical data must be matched against exact theoretical masses. The table below summarizes the critical quantitative parameters for the fragmentation of N,N-Dimethyl-1H-indazole-3-carboxamide.

Ion TypeChemical FormulaTheoretical Exact Mass (m/z)Neutral Loss EntityNeutral Mass (Da)Expected Relative Abundance
Precursor [C₁₀H₁₂N₃O]⁺190.0975N/AN/A100% (at CE < 15 eV)
Product 1 [C₈H₅N₂O]⁺145.0396HN(CH₃)₂45.0578Base Peak (at CE 20-30 eV)
Product 2 [C₇H₅N₂]⁺117.0447CO27.9949Moderate (at CE 30-40 eV)
Product 3 [C₆H₄N]⁺90.0338HCN27.0109Low (at CE > 45 eV)

Note: Mass accuracy for all fragment assignments must be maintained at < 5 ppm to validate empirical formulas[3].

Self-Validating Experimental Protocol: UHPLC-HRMS/MS

To guarantee the trustworthiness of the analytical results, this protocol is designed as a self-validating system . Every step includes a built-in quality control mechanism to verify the integrity of the data before proceeding to the next phase.

Phase 1: Sample Preparation & System Suitability
  • Standard Preparation: Dissolve the N,N-Dimethyl-1H-indazole-3-carboxamide sample in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Self-Validation Check (Blank Subtraction): Inject a pure 50:50 solvent blank. Causality: This confirms the absence of isobaric background noise or carryover at m/z 190.0975, ensuring that subsequent signals are exclusively from the analyte.

Phase 2: Chromatographic Separation
  • Column Selection: Use a sub-2 µm C18 UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm). Causality: UHPLC provides narrower peak widths than traditional HPLC, which concentrates the analyte band and significantly enhances the signal-to-noise ratio in the mass spectrometer[3].

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B

    • 7.5 - 8.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate & Temperature: 0.4 mL/min at 40 °C.

Phase 3: HRMS/MS Acquisition & Isotopic Fidelity
  • Ionization Parameters: ESI positive mode; Capillary voltage 3.5 kV; Desolvation temperature 350 °C. Causality: The 0.1% formic acid in the mobile phase acts as a proton donor, driving the equilibrium toward complete protonation of the indazole core.

  • Self-Validation Check (Isotopic Fidelity): Before analyzing the MS/MS spectra, examine the MS1 full scan. The M+1 (m/z 191.1008) to M0 (m/z 190.0975) ratio must align with the theoretical ¹³C isotopic distribution for C₁₀H₁₁N₃O (~11.5%). If the isotopic pattern deviates, the precursor selection is contaminated.

  • Data-Dependent MS/MS (ddMS2): Isolate the m/z 190.0975 precursor with a narrow 1.0 Da window. Apply stepped Normalized Collision Energies (NCE) of 20, 35, and 50 eV. Causality: Stepped collision energies ensure the simultaneous capture of both fragile fragments (like the m/z 145 acylium ion) and high-energy terminal fragments (like the m/z 90 ring cleavage product) in a single composite spectrum.

LCMS_Workflow S1 1. Sample Prep & Blank Check MeOH/H2O (50:50) S2 2. UHPLC Separation C18, Gradient Elution S1->S2 S3 3. ESI+ Ionization [M+H]+ Generation & Isotope Check S2->S3 S4 4. CID Fragmentation Stepped CE: 20, 35, 50 eV S3->S4 S5 5. HRMS Detection Mass Accuracy < 5 ppm S4->S5

Figure 2: Step-by-step UHPLC-HRMS/MS analytical workflow with self-validating quality controls.

Sources

Method

Application Note: Preparation and Biological Validation of FLT3 Inhibitors Utilizing the N,N-Dimethyl-1H-indazole-3-carboxamide Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Synthesis, Assay Validation, and Mechanistic Profiling Introduction & Mechanistic Rationale FMS-like tyrosine k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Synthesis, Assay Validation, and Mechanistic Profiling

Introduction & Mechanistic Rationale

FMS-like tyrosine kinase 3 (FLT3) is a transmembrane receptor tyrosine kinase that plays a crucial role in hematopoietic stem cell proliferation. Genetic alterations in FLT3, specifically Internal Tandem Duplications (FLT3-ITD) and Tyrosine Kinase Domain (TKD) point mutations, occur in approximately 30% of Acute Myeloid Leukemia (AML) cases[1]. While first-generation inhibitors have shown clinical efficacy, rapid acquired resistance necessitates the development of novel, highly potent scaffolds.

The indazole-3-carboxamide core has emerged as a privileged pharmacophore in the rational design of both Type I (DFG-in) and Type II (DFG-out) kinase inhibitors[2]. Specifically, N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) [3] serves as an exceptional synthetic building block due to its unique structural geometry and electronic profile:

  • Hinge Region Anchoring: The 1H-indazole nitrogen atoms act as a bidentate hydrogen bond donor/acceptor system, forming critical interactions with the hinge region of the FLT3 ATP-binding pocket (typically at Cys694)[2].

  • Solvent Channel Projection: The N,N-dimethylcarboxamide moiety at the 3-position is strategically oriented to project into the solvent-exposed channel. This not only improves the aqueous solubility and pharmacokinetic (PK) properties of the resulting drug candidate but also prevents steric clashes within the narrow hydrophobic pocket[4].

As a Senior Application Scientist, I emphasize that utilizing this specific building block allows medicinal chemists to bypass the complex early-stage construction of the bicyclic core, enabling immediate late-stage diversification (e.g., via C5 or C6 cross-coupling) to explore the Structure-Activity Relationship (SAR) of the solvent front and hydrophobic sub-pockets[5].

Visualizations of Mechanism and Workflow

FLT3_Pathway FLT3 FLT3 Receptor (Mutated ITD/TKD) PI3K PI3K / AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 RAS RAS / MAPK Pathway FLT3->RAS Inhibitor Indazole-3-carboxamide Inhibitor Inhibitor->FLT3 Blocks ATP Pocket Proliferation Cell Proliferation & Survival (AML) PI3K->Proliferation STAT5->Proliferation RAS->Proliferation Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis Shifted by Inhibition

Figure 1: FLT3 Signaling Pathway in AML and the targeted intervention by Indazole-3-carboxamide inhibitors.

Synthetic_Workflow BB N,N-Dimethyl-1H- indazole-3-carboxamide (CAS: 99055-81-9) Halogenation Step 1: Halogenation (NIS, DMF, 0°C to RT) BB->Halogenation Intermediate 5-Iodo-N,N-dimethyl-1H- indazole-3-carboxamide Halogenation->Intermediate Coupling Step 2: Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Intermediate->Coupling Target Target FLT3 Inhibitor (Purified via HPLC) Coupling->Target

Figure 2: Two-step synthetic workflow for generating FLT3 inhibitors from the N,N-dimethyl-1H-indazole-3-carboxamide core.

Experimental Protocols

Protocol A: Chemical Synthesis of 5-Aryl-N,N-dimethyl-1H-indazole-3-carboxamide Derivatives

Objective: To functionalize the N,N-Dimethyl-1H-indazole-3-carboxamide core with a solubilizing aryl-piperazine moiety via a robust, self-validating Suzuki-Miyaura cross-coupling workflow[5].

Step-by-Step Methodology:

  • Regioselective Halogenation: Dissolve N,N-Dimethyl-1H-indazole-3-carboxamide (1.0 eq) in anhydrous DMF. Cool to 0°C under N₂. Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise. Stir at room temperature for 4 hours.

    • Expert Insight (Causality): NIS is strictly preferred over harsh iodine/nitric acid conditions. The electronic directing effects of the C3-carboxamide group naturally favor electrophilic aromatic substitution at the C5 position, ensuring high regioselectivity without the need for prior N1-protection.

  • Quench & Isolation: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize unreacted NIS. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the 5-iodo intermediate.

  • Cross-Coupling Setup: In a microwave-safe vial, combine the 5-iodo intermediate (1.0 eq), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a degassed 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Expert Insight (Causality): Pd(dppf)Cl₂ is specifically chosen because its large bite angle facilitates the challenging reductive elimination step required when coupling sterically hindered, electron-rich heterocyclic systems.

  • Microwave Irradiation: Seal the vial, purge with N₂ for 5 minutes, and heat under microwave irradiation at 110°C for 30 minutes.

  • Purification: Filter the crude mixture through a Celite pad to remove palladium black. Concentrate and purify via reverse-phase preparative HPLC (Water/MeCN gradient with 0.1% TFA) to obtain the pure target inhibitor.

Protocol B: In Vitro FLT3 Kinase Assay (ADP-Glo™)

Objective: To determine the biochemical IC₅₀ of the synthesized derivatives against wild-type FLT3 and the FLT3-ITD mutant[1].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 3-fold serial dilution of the inhibitor in 100% DMSO (starting at 10 mM). Dilute 1:100 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve a final 1% DMSO concentration.

  • Enzyme Pre-Incubation: In a 384-well plate, mix 2 µL of the inhibitor solution with 2 µL of recombinant FLT3-ITD enzyme (final concentration 1 nM). Incubate for 15 minutes at RT.

    • Expert Insight (Causality): FLT3-ITD is highly prone to auto-phosphorylation. The 15-minute pre-incubation without ATP is critical; it allows Type II inhibitors (which target the DFG-out conformation) sufficient time to bind the unphosphorylated, inactive state of the kinase.

  • Reaction Initiation: Add 2 µL of ATP/Myelin Basic Protein (MBP) substrate mix. Ensure the final ATP concentration is at the Kₘ (approx. 10 µM) to accurately assess ATP-competitive inhibition without saturating the assay. Incubate for 60 minutes at RT.

  • Detection: Add 6 µL of ADP-Glo™ Reagent (incubate 40 min) to deplete unconsumed ATP. Add 12 µL of Kinase Detection Reagent (incubate 30 min) to convert ADP to ATP and generate luminescence.

  • Data Analysis: Read luminescence and calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Trustworthiness Check: Always run Quizartinib (AC220) as a positive control (expected IC₅₀ < 5 nM).

Protocol C: MV4-11 Cell Viability Assay

Objective: To assess the anti-proliferative efficacy of the compounds in an AML cell line homozygous for the FLT3-ITD mutation[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells at 10,000 cells/well in 90 µL of IMDM media supplemented with 10% FBS in a 96-well opaque white plate.

    • Expert Insight (Causality): MV4-11 cells are strictly dependent on FLT3-ITD signaling for survival, making them the gold-standard phenotypic model for FLT3 inhibitors. Do not allow the stock culture to exceed 1.5 × 10⁶ cells/mL prior to seeding, as over-confluence downregulates FLT3 expression and artificially inflates EC₅₀ values.

  • Treatment: Add 10 µL of 10X compound dilutions (0.1 nM to 10 µM final). Incubate at 37°C, 5% CO₂ for 72 hours.

  • Viability Measurement: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence, normalize to DMSO vehicle controls (100% viability), and calculate the EC₅₀.

Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for derivatives synthesized from the N,N-Dimethyl-1H-indazole-3-carboxamide core, demonstrating the impact of C5-substitution on kinase selectivity and cellular efficacy[1],[4].

Compound IDC5-SubstituentFLT3 WT IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)MV4-11 EC₅₀ (nM)c-Kit IC₅₀ (nM)*
Quizartinib (Ctrl) N/A (Reference)1.2 ± 0.30.8 ± 0.22.1 ± 0.44.5 ± 0.8
Derivative 1 Phenyl145.0 ± 12.585.4 ± 6.2310.5 ± 25.1>1000
Derivative 2 4-Methoxyphenyl42.1 ± 5.428.3 ± 3.1115.2 ± 10.5450.0 ± 22.0
Derivative 3 4-(4-Methylpiperazin-1-yl)phenyl3.4 ± 0.51.8 ± 0.3 8.5 ± 1.2 120.5 ± 15.4

*Note: Selectivity against c-Kit is a critical safety parameter in FLT3 inhibitor development to avoid myelosuppression.

References

  • Source: PMC / National Institutes of Health (NIH)
  • N,N-Dimethyl-1H-indazole-3-carboxamide 99055-81-9 wiki Source: Guidechem URL
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3)
  • Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)

Sources

Application

Quantitative Analysis of N,N-Dimethyl-1H-indazole-3-carboxamide by LC-MS/MS: Sample Preparation Protocols and Methodological Considerations

An Application Guide for the Bioanalytical Scientist Abstract This application note provides a comprehensive guide for the sample preparation and subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Bioanalytical Scientist

Abstract

This application note provides a comprehensive guide for the sample preparation and subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N,N-Dimethyl-1H-indazole-3-carboxamide. The indazole-3-carboxamide scaffold is a key structural feature in many pharmacologically active molecules, including synthetic cannabinoids and kinase inhibitors, making robust bioanalytical methods crucial for drug development and research.[1] This document details three prevalent sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—offering detailed, step-by-step protocols for processing biological matrices such as plasma and urine. The guide explains the scientific principles behind each method, enabling researchers to select the most appropriate technique based on their specific analytical needs, such as required sensitivity, sample throughput, and the complexity of the sample matrix. Furthermore, it outlines key parameters for LC-MS/MS setup and method validation in accordance with regulatory guidelines to ensure data integrity and reliability.[2][3]

Introduction: The Analytical Challenge

N,N-Dimethyl-1H-indazole-3-carboxamide is a small molecule whose accurate quantification in biological fluids is essential for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. The primary challenge in bioanalysis is the complexity of the sample matrix (e.g., plasma, serum, urine), which contains a high concentration of endogenous components like proteins, salts, and phospholipids.[4][5] These components can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the ionization of the target analyte in the mass spectrometer source, ultimately compromising data accuracy and reproducibility.[4][6]

Effective sample preparation is, therefore, the most critical step in a bioanalytical workflow.[4] Its primary goals are to:

  • Remove interfering matrix components.

  • Concentrate the analyte to improve sensitivity.

  • Ensure compatibility of the sample with the LC-MS/MS system.[7]

This guide provides the theoretical basis and practical protocols to achieve these goals, empowering researchers to develop robust and reliable methods for the analysis of N,N-Dimethyl-1H-indazole-3-carboxamide.

Analyte Properties

Understanding the physicochemical properties of N,N-Dimethyl-1H-indazole-3-carboxamide is fundamental to designing an effective extraction strategy.

PropertyValueSource
Chemical Formula C₁₀H₁₁N₃O[8]
Molecular Weight 189.21 g/mol [8]
CAS Number 99055-81-9[8]
Polarity Moderately PolarInferred from structure
Topological Polar Surface Area 49 Ų[8]
Hydrogen Bond Acceptor Count 2[8]

The structure contains both polar (amide, indazole nitrogens) and non-polar (aromatic ring, methyl groups) regions, classifying it as a moderately polar compound. This characteristic allows for flexibility in the choice of extraction solvents and techniques.

Choosing Your Sample Preparation Strategy

The choice of sample preparation technique is a trade-off between cleanliness, recovery, throughput, and cost. No single method is perfect for all applications. The following decision tree and summary table provide guidance on selecting the optimal approach.

G start What is the primary goal of the analysis? throughput High Throughput? (e.g., early discovery) start->throughput Speed cleanliness Highest Cleanliness & Sensitivity? (e.g., regulated bioanalysis) start->cleanliness Purity balance Balance of Speed and Cleanliness? (e.g., method development) start->balance Balance throughput->balance No ppt Protein Precipitation (PPT) throughput->ppt Yes cleanliness->balance No spe Solid-Phase Extraction (SPE) cleanliness->spe Yes balance->ppt Consider PPT if speed is critical lle Liquid-Liquid Extraction (LLE) balance->lle Yes

Caption: Decision tree for selecting a sample preparation method.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Addition of an organic solvent or acid to denature and precipitate proteins.Fast, simple, inexpensive, high throughput.[9]Non-selective, yields a "dirty" extract, high risk of matrix effects (especially from phospholipids).[4][6]Early discovery, high-throughput screening, non-regulated studies.
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases (aqueous and organic) based on solubility.Cleaner extracts than PPT, can concentrate the analyte.[9]More labor-intensive, uses larger solvent volumes, can be difficult to automate.[10]Method development, routine analysis requiring moderate cleanliness.
Solid-Phase Extraction (SPE) Analyte is isolated from the matrix by adsorbing onto a solid sorbent, followed by selective elution.Provides the cleanest extracts, high analyte concentration, reduces matrix effects significantly.[11]More complex, time-consuming, and expensive; requires method development.Regulated bioanalysis (GLP/GCP), low concentration quantification, complex matrices.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization is required for specific matrices and LC-MS/MS systems. Always adhere to laboratory safety protocols.

Protocol 1: Protein Precipitation (PPT)

This method is the fastest for removing the bulk of proteins from plasma samples. Acetonitrile is often the most efficient precipitating solvent.[4]

Causality: The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration shell around proteins, reducing their solubility and causing them to precipitate out of solution.[12] The analyte of interest, being soluble in the resulting aqueous-organic mixture, remains in the supernatant.

G cluster_ppt Protein Precipitation Workflow s1 1. Aliquot Sample (e.g., 100 µL plasma) s2 2. Add Internal Standard (IS) s1->s2 s3 3. Add Precipitation Solvent (e.g., 300 µL ACN with 0.1% FA) s2->s3 s4 4. Vortex (e.g., 1 min at 1350 rpm) s3->s4 s5 5. Centrifuge (e.g., 10 min at 4000 x g) s4->s5 s6 6. Transfer Supernatant s5->s6 s7 7. Inject or Evaporate & Reconstitute s6->s7

Caption: Workflow for the Protein Precipitation protocol.

Materials:

  • Biological matrix (e.g., human plasma)

  • N,N-Dimethyl-1H-indazole-3-carboxamide reference standard

  • Stable Isotope Labeled (SIL) Internal Standard (IS), if available

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquot: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube or well of a 96-well plate.

  • Internal Standard: Add a small volume (e.g., 10 µL) of the internal standard working solution. The use of a SIL-IS is highly recommended to compensate for matrix effects and procedural variability.[4][13]

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. A 3:1 solvent-to-sample ratio is a common starting point.[12] The acid helps to improve protein precipitation and keeps the analyte protonated for positive mode ESI.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[12]

  • Centrifugation: Centrifuge at high speed (e.g., 4000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well, being cautious not to disturb the protein pellet.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the solvent can be evaporated under a stream of nitrogen and the residue reconstituted in a smaller volume of mobile phase.[14]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into a water-immiscible organic solvent, leaving polar interferences behind in the aqueous phase.

Causality: This technique is based on the differential solubility of the analyte in two immiscible liquids.[7] By adjusting the pH of the aqueous sample, the analyte can be converted to its neutral, uncharged form, which is more soluble in organic solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.[4]

G cluster_lle Liquid-Liquid Extraction Workflow s1 1. Aliquot Sample & Add IS s2 2. Adjust pH (Add basic buffer, e.g., NH4OH) s1->s2 s3 3. Add Extraction Solvent (e.g., 1 mL MTBE) s2->s3 s4 4. Vortex/Mix (e.g., 5 min) s3->s4 s5 5. Centrifuge (e.g., 5 min at 4000 x g) s4->s5 s6 6. Transfer Organic Layer s5->s6 s7 7. Evaporate to Dryness s6->s7 s8 8. Reconstitute in Mobile Phase s7->s8

Caption: Workflow for the Liquid-Liquid Extraction protocol.

Materials:

  • Biological matrix (e.g., human plasma, urine)

  • Internal Standard (IS)

  • Ammonium Hydroxide (NH₄OH) or other basic buffer

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate, HPLC grade

  • Glass centrifuge tubes

  • Vortex mixer/shaker

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquot: Pipette 200 µL of the sample into a glass centrifuge tube and add the IS.

  • pH Adjustment: Add 50 µL of 0.5 M ammonium hydroxide to basify the sample. This ensures the indazole and amide groups are deprotonated, making the molecule neutral and enhancing its extraction into a non-polar organic solvent.

  • Solvent Addition: Add 1 mL of MTBE.

  • Extraction: Cap the tube and vortex or shake vigorously for 5 minutes to facilitate the partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge for 5 minutes at 4000 x g to achieve a clean separation of the aqueous and organic layers.[7]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[14]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is the preferred method for regulated bioanalysis. This protocol uses a reversed-phase (e.g., C18) sorbent.

Causality: SPE separates components of a mixture based on their physical and chemical properties.[15] In reversed-phase SPE, the non-polar analyte is retained on a hydrophobic stationary phase from a polar aqueous sample. Interferences are washed away with a weak organic solvent, and the purified analyte is then eluted with a strong organic solvent.[7]

G cluster_spe Solid-Phase Extraction Workflow s1 1. Condition (Methanol, then Water) s2 2. Load (Pre-treated Sample) s1->s2 s3 3. Wash (e.g., 5% Methanol in Water) s2->s3 s4 4. Elute (e.g., Methanol or ACN) s3->s4 s5 5. Evaporate & Reconstitute s4->s5

Caption: Workflow for the Solid-Phase Extraction protocol.

Materials:

  • Biological matrix (e.g., human plasma, urine)

  • Internal Standard (IS)

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg, 3 mL)

  • SPE vacuum manifold

  • Methanol (MeOH), HPLC grade

  • Ultrapure water

  • Phosphoric acid or Formic acid

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Dilute 200 µL of plasma with 400 µL of 2% phosphoric acid and add the IS. Vortex to mix. The acidic pH ensures the analyte is protonated and has optimal retention on the C18 sorbent.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water through the sorbent. Do not let the sorbent go dry. This step activates the stationary phase.[7]

  • Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar impurities while the analyte remains bound to the sorbent.[7]

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube. This strong organic solvent disrupts the hydrophobic interaction between the analyte and the sorbent.[7]

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.

LC-MS/MS Method Parameters (Suggested Starting Points)

Final parameters must be optimized for the specific instrument used.

ParameterSuggested ConditionRationale
LC Column C18 Column (e.g., 100 x 2.1 mm, 3.5 µm)Good retention for moderately polar compounds.[16]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape and ionization efficiency in positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase chromatography.
Gradient Start at 10% B, ramp to 95% B over 5 min, hold 1 min, return to 10% B and equilibrate for 2 min.A standard gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5-10 µLBalances sensitivity with potential for column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveThe indazole and amide nitrogens are readily protonated.[16]
MRM Transitions To be determined by infusing a standard solution of the analyte.Precursor ion will be [M+H]⁺. Product ions will result from fragmentation of the parent molecule.
Source Temp. 400-500 °CTo be optimized.
Collision Energy To be optimized.

Method Validation

Once a sample preparation protocol and LC-MS/MS method are developed, the entire bioanalytical method must be validated to ensure it is fit for purpose. Validation should be performed in accordance with regulatory guidelines from bodies such as the FDA and EMA.[2][3][17][18]

Validation ParameterPurposeTypical Acceptance Criteria (for regulated bioanalysis)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the IS.[13]
Calibration Curve Demonstrate the relationship between instrument response and known concentrations of the analyte.At least 6-8 non-zero standards. Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured concentrations to the true value and the reproducibility of measurements.Assessed at ≥4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[2]
Matrix Effect Assess the ion suppression or enhancement caused by the sample matrix.The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though 100% recovery is not required.
Stability Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentrations of stability samples should be within ±15% of nominal (baseline) concentrations.

Conclusion

The successful quantification of N,N-Dimethyl-1H-indazole-3-carboxamide in biological matrices is critically dependent on a well-developed and validated sample preparation strategy. This guide provides the foundational knowledge and detailed protocols for three common techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. For high-throughput applications, PPT offers a rapid solution. For a balance of cleanliness and effort, LLE is a robust choice. For applications demanding the highest sensitivity and data quality, such as in regulated clinical or preclinical studies, SPE is the recommended approach. By carefully selecting and optimizing one of these methods and adhering to rigorous validation standards, researchers can generate high-quality, reliable data for their drug development and scientific investigations.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evalu
  • LC-MS Sample Prepar
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing). (URL: [Link])

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. (URL: [Link])

  • Useful Protocols - Boston Children's Research. (URL: )
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Guideline Bioanalytical method validation - EMA - European Union. (URL: [Link])

  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (URL: [Link])

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (URL: [Link])

  • Streamlined Method Development using Supported Liquid Extraction (SLE+) prior to LC-MS/MS Analysis. (URL: )
  • What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? | ResearchGate. (URL: [Link])

  • N,N-Dimethyl-1H-indazole-3-carboxamide — Chemical Substance Information - NextSDS. (URL: [Link])

  • Improving sample preparation for LC-MS/MS analysis - News-Medical.Net. (URL: [Link])

  • Solid Phase Extraction in LC-MS Sample Preparation | Biocompare. (URL: [Link])

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. (URL: [Link])

  • Preparing Samples for LC-MS/MS Analysis - Organomation. (URL: [Link])

  • Bioanalytical method validation emea | PPTX - Slideshare. (URL: [Link])

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

  • Sample Preparation Techniques for Biological M
  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (URL: [Link])

  • New Sample Preparation Approaches to Biological Matrices for LC–MS | LCGC International. (URL: [Link])

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices - Waters Blog. (URL: [Link])

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (URL: [Link])

  • Prepping Small Molecules for Mass Spec | Biocompare.com. (URL: [Link])

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (URL: [Link])

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (URL: [Link])

  • Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). (URL: [Link])

  • N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | C19H28N4O2 - PubChem. (URL: [Link])

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate. (URL: [Link])

  • Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) - PubMed. (URL: [Link])

  • Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop - Regulations.gov. (URL: [Link])

  • Identification and imaging of indole-3-carboxamide cannabinoids in hair using matrix-assisted laser-desorption/ionization mass spectrometry | Request PDF - ResearchGate. (URL: [Link])

Sources

Method

Application Note: Advanced Catalytic and Coupling Strategies for N,N-Dimethyl-1H-indazole-3-carboxamide Synthesis

Context & Rationale The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the foundational structural motif for a diverse array of therapeutic agents, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Context & Rationale

The 1H-indazole-3-carboxamide scaffold is a privileged pharmacophore in modern medicinal chemistry. It serves as the foundational structural motif for a diverse array of therapeutic agents, including selective 5-HT3 receptor antagonists, cannabinoid receptor ligands, and potent kinase inhibitors[1][2]. Recent structure-activity relationship (SAR) studies have highlighted the efficacy of functionalized indazole-3-carboxamides in inhibiting the PAK1 signaling pathway, a critical target for arresting tumor progression and cell survival[3].

Synthesizing the core building block, N,N-dimethyl-1H-indazole-3-carboxamide , presents a unique set of mechanistic challenges. The unprotected N1 position of the indazole ring can theoretically compete as a nucleophile, while the use of gaseous aliphatic amines requires precise stoichiometric control. This application note provides a comprehensive, self-validating guide to the catalytic and coupling strategies required to synthesize this molecule with high purity and yield, detailing the exact causality behind every reagent choice.

Mechanistic Insights: Navigating Amide Bond Formation

The direct coupling of 1H-indazole-3-carboxylic acid with dimethylamine relies on the transient formation of a highly reactive active ester. The choice of coupling reagent directly dictates the reaction kinetics and the suppression of side reactions[4].

  • The Uronium Approach (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice for overcoming sluggish coupling reactions[5]. HATU rapidly converts the carboxylic acid into an OAt-ester. The critical causality here is the "neighboring group effect": the nitrogen atom in the pyridine ring of the HOAt leaving group acts as an intramolecular hydrogen bond acceptor, perfectly orienting the incoming dimethylamine for nucleophilic attack, thereby accelerating the reaction and preventing epimerization[5][6].

  • The Carbodiimide Approach (EDC/HOBt): While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly cost-effective, using it in isolation often leads to the formation of unreactive N-acylurea byproducts, especially if the amine is poorly nucleophilic[4]. To circumvent this, HOBt (Hydroxybenzotriazole) must be added as a co-catalyst to intercept the O-acylisourea intermediate and form a stable, yet reactive, OBt-ester[7].

  • Base Selection & Amine Liberation: Dimethylamine is a gas at room temperature. To ensure accurate dosing and avoid handling pressurized gases, dimethylamine hydrochloride is utilized as a stable solid precursor[6]. A tertiary amine base is required to liberate the free amine in situ. When using HATU, N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA); DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the highly reactive uronium salt[5][6].

Workflow A 1H-Indazole-3-carboxylic acid B DIPEA (Base) Deprotonation & Amine Liberation A->B C HATU Coupling Agent B->C F Nucleophilic Acyl Substitution B->F Amine attacks ester D OAt-Active Ester Intermediate C->D Fast activation D->F E Dimethylamine Hydrochloride E->B Liberates free amine G N,N-Dimethyl-1H-indazole-3-carboxamide F->G High Yield (>85%)

Fig 1. Logical workflow of HATU-mediated amide coupling for indazole-3-carboxamide synthesis.

Comparative Analysis of Coupling Systems

To facilitate rational experimental design, the quantitative and qualitative differences between the two primary coupling strategies are summarized below.

Coupling SystemBase RequiredReaction TimeYield ProfileKey AdvantagePrimary Byproduct
HATU DIPEA (3.0 eq)2–6 hoursHigh (>85%)Rapid activation, prevents side reactionsHOAt, Tetramethylurea
EDC / HOBt TEA or DIPEA (3.0 eq)12–18 hoursModerate (60-80%)Cost-effective, easy byproduct removalWater-soluble urea, HOBt

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs) and targeted workup washes, the methodologies inherently verify reaction completion and product purity.

Protocol A: High-Efficiency HATU-Mediated Synthesis

This protocol is optimized for rapid conversion and high purity, making it ideal for medicinal chemistry library generation[5][6].

  • Activation: In an oven-dried round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 eq, e.g., 250 mg) in anhydrous N,N-Dimethylformamide (DMF) (10 mL). Causality: DMF is selected for its superior ability to solubilize rigid heterocyclic cores[5]. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 10 minutes at room temperature to ensure complete formation of the OAt-ester.

  • Amine Addition: Add dimethylamine hydrochloride (1.5 eq) in one portion. Causality: The excess DIPEA (3.0 eq total) serves a dual purpose: deprotonating the carboxylic acid and neutralizing the HCl salt to liberate gaseous dimethylamine directly into the reaction matrix[6].

  • In-Process Control (IPC): Stir the reaction at room temperature for 2–6 hours. Monitor progression via TLC (eluent: 5-10% Methanol in Dichloromethane). The self-validation trigger is the complete disappearance of the highly polar baseline carboxylic acid spot and the emergence of a higher Rf​ product spot[8].

  • Quench & Precipitation: Pour the reaction mixture into 30 mL of ice-cold water. Causality: This instantly quenches any unreacted HATU and forces the lipophilic indazole-3-carboxamide to precipitate[5][8].

  • Orthogonal Washing (Self-Validation): Filter the precipitate and dissolve it in Ethyl Acetate. Wash the organic layer sequentially with 10% aqueous citric acid (to remove residual DIPEA and unreacted dimethylamine) and saturated aqueous NaHCO3​ (to remove acidic HOAt byproducts and trace unreacted starting material)[7].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Cost-Effective EDC/HOBt-Mediated Synthesis

This protocol is tailored for scale-up scenarios where reagent economics are prioritized[7].

  • Pre-Activation: Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in DMF. Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and Triethylamine (TEA) (3.0 eq). Stir at room temperature for 15–30 minutes. Causality: Pre-activation is strictly required here. Allowing the HOBt ester to fully form before introducing the amine prevents the EDC from rearranging into an inactive N-acylurea dead-end[4][7].

  • Amine Addition: Add dimethylamine hydrochloride (1.5 eq) and stir at room temperature for 12–18 hours. If the reaction is sluggish, gently heating to 40 °C can drive it to completion, though this must be monitored to avoid thermal degradation[4].

  • Workup: Dilute the mixture with ice water and extract with 10% Methanol in Chloroform (30 mL × 2)[7]. Perform the orthogonal washing steps described in Protocol A.

Analytical Validation & Troubleshooting

Confirming the structural integrity of the synthesized N,N-dimethyl-1H-indazole-3-carboxamide requires specific spectroscopic validation to rule out regioisomeric side reactions.

  • 1H NMR Spectroscopy: The defining feature of the product is the N,N-dimethyl signal. Due to restricted rotation around the amide C-N bond (partial double bond character), these protons will often appear as two distinct singlets or one broadened singlet in the 3.0–3.3 ppm region, integrating to 6 protons[9].

  • HMBC Correlation (Ruling out N-Alkylation): A common side reaction in indazole chemistry is unintended alkylation at the N-1 or N-2 positions[4]. To self-validate that the dimethylamine is strictly attached via the C3-carboxamide, Heteronuclear Multiple Bond Correlation (HMBC) NMR is utilized. The amide N-methyl protons must show a strong correlation strictly to the C3 carbonyl carbon. Any correlation to the C7a or C3 ring carbons would indicate a catastrophic N-alkylation failure[4].

Pathway Drug Indazole-3-carboxamide Derivatives PAK1 PAK1 Kinase Drug->PAK1 Inhibits MEK MEK1/2 PAK1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Survival & Tumor Progression ERK->Proliferation Promotes

Fig 2. PAK1 signaling pathway inhibition by functionalized 1H-indazole-3-carboxamide derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of N,N-Dimethyl-1H-indazole-3-carboxamide in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with N,N-Dimethyl-1H-inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with N,N-Dimethyl-1H-indazole-3-carboxamide .

This compound acts as a critical structural scaffold in medicinal chemistry, notably in the development of ATP-competitive GSK-3β inhibitors and other receptor modulators[1]. However, its planar aromatic indazole core and high lipophilicity frequently lead to pronounced aqueous solubility issues, which can severely compromise in vitro assay reliability and in vivo bioavailability[2].

The following guide provides a mechanistic understanding of these solubility barriers and delivers self-validating protocols to ensure robust, reproducible experimental outcomes.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does N,N-Dimethyl-1H-indazole-3-carboxamide precipitate in standard aqueous buffers (e.g., PBS at pH 7.4) despite containing polar nitrogen atoms? A1: The insolubility is driven by the thermodynamics of dissolution. The planar indazole ring promotes strong intermolecular π-π stacking and hydrogen bonding within the solid crystal lattice[3]. The energy required to disrupt this lattice significantly exceeds the hydration energy provided by the aqueous solvent. While the carboxamide and indazole nitrogens can participate in hydrogen bonding, the dominant hydrophobic surface area of the dimethyl and aromatic groups forces water molecules into a highly ordered, entropically unfavorable clathrate structure around the molecule, leading to rapid precipitation[2].

Q2: What is the most reliable method for preparing a primary stock solution without compromising the compound's integrity? A2: The compound must first be dissolved in a strong, water-miscible organic solvent to overcome the high crystal lattice energy. 100% Dimethyl Sulfoxide (DMSO) is the gold standard[2]. You must prepare a high-concentration stock (e.g., 10–50 mM) to ensure that subsequent serial dilutions into aqueous media keep the final organic solvent concentration strictly below 0.5% v/v. Exceeding this threshold can induce solvent-mediated cellular toxicity or assay artifacts.

Q3: Can I use pH adjustment to force the compound into an aqueous solution? A3: For this specific scaffold, pH manipulation has highly limited efficacy. Unlike aliphatic amines, the indazole nitrogens have a very low pKa (typically < 2 for protonation), meaning the molecule remains predominantly un-ionized at physiological pH (7.4)[1]. While extreme acidic conditions might protonate the indazole ring to increase solubility, such pH levels are biologically incompatible for cell-based assays. Therefore, complexation or co-solvent strategies are mandatory[2].

Q4: If direct dilution from DMSO fails, what formulation strategies are recommended for in vivo or cell-based assays? A4: If the compound crashes out upon dilution, you must either lower the dielectric constant of the aqueous phase or physically encapsulate the hydrophobic core.

  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the indazole core, while its hydrophilic exterior maintains aqueous solubility[2].

  • Microencapsulation/Lipid Vehicles: For sustained in vivo release, suspending the drug in an oil vehicle or utilizing biodegradable polymer matrices (e.g., polylactide-polyglycolide) is highly effective[3].

Part 2: Visualizing the Solubilization Workflows

To systematically resolve precipitation issues, follow the decision tree below.

FormulationWorkflow A Solid N,N-Dimethyl-1H- indazole-3-carboxamide B Dissolve in 100% DMSO (10-50 mM Stock) A->B Disrupt lattice C Dilute into Aqueous Buffer (e.g., PBS pH 7.4) B->C Serial dilution D Visual/Microscopic Precipitation? C->D E Proceed to Assay (Final DMSO < 0.5%) D->E No F Add Surfactant (e.g., 0.1% Tween-80) D->F Yes (Mild) G HP-β-CD Complexation (10-20% w/v) D->G Yes (Severe) H Stable Aqueous Dispersion F->H G->H

Decision tree for formulating highly lipophilic indazole-3-carboxamide derivatives.

CyclodextrinMechanism Drug Free Drug (Hydrophobic Indazole Core) Complex Inclusion Complex (Shielded Core, Water-Soluble Exterior) Drug->Complex Thermodynamic Drive CD HP-β-CD (Hydrophobic Cavity + Hydrophilic Shell) CD->Complex Host-Guest Interaction

Thermodynamic stabilization of the indazole core within an HP-β-CD cavity.

Part 3: Formulation Strategies & Quantitative Data Summary

The table below summarizes the quantitative parameters for the most effective solubilization strategies. Select your method based on the required final concentration and the biological sensitivity of your assay.

StrategyMechanism of ActionRecommended ConcentrationBiological CompatibilitySelf-Validation Metric
DMSO Stock Dilution Disrupts crystal lattice energy prior to aqueous introduction.< 0.5% v/v (Final Assay)High (if kept <0.5%)Visual clarity; absence of light scattering at 600 nm.
HP-β-CD Inclusion Sterically shields the hydrophobic indazole core from water.5% – 20% w/vHigh (FDA approved for multiple administration routes).Absence of pellet post-centrifugation (14,000 x g).
Surfactant (Tween-80) Micellar encapsulation of the lipophilic molecule.0.1% – 1.0% v/vModerate (Can disrupt lipid bilayers in sensitive cell lines).Dynamic Light Scattering (DLS) confirms uniform micelle size.
Polymer Microencapsulation Traps drug in biodegradable polylactide matrices[3].Assay DependentHigh (in vivo depot injections).Controlled release profiling via HPLC over 72 hours.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems . Each workflow contains built-in physical checks to confirm success before you proceed to your biological assay.

Protocol A: Preparation of a 10 mM DMSO Stock and Aqueous Working Solution

Causality: Direct addition of powder to water fails due to high lattice energy. Dissolving in DMSO first bypasses the solid-to-liquid energy barrier, leaving only the liquid-to-liquid solvation dynamics to manage during dilution[2].

  • Weighing: Accurately weigh 1.89 mg of N,N-Dimethyl-1H-indazole-3-carboxamide powder (MW ~189.21 g/mol ) into a sterile, solvent-resistant microcentrifuge tube.

  • Primary Solvation: Add exactly 1.0 mL of anhydrous, sterile 100% DMSO.

  • Energy Input: Vortex vigorously for 60 seconds. If particulates remain, apply mild water-bath sonication (37°C) for 5 minutes. Causality: Sonication provides the localized acoustic cavitation energy needed to break remaining intermolecular π-π bonds.

  • Validation Check 1: Inspect the tube against a strong light source. The solution must be completely optically clear.

  • Serial Dilution: Aliquot the required volume of the DMSO stock and inject it slowly into the center of your rapidly stirring aqueous buffer (e.g., PBS) to prevent localized high concentrations that trigger nucleation. Ensure final DMSO concentration is ≤ 0.5%.

  • Validation Check 2 (Self-Validation): Measure the absorbance of the final aqueous solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates micro-precipitation (light scattering), meaning the compound has crashed out and a complexation strategy (Protocol B) is required.

Protocol B: HP-β-CD Complexation for Enhanced Aqueous Stability

Causality: When dilution fails, the aqueous environment must be modified. HP-β-CD creates a thermodynamically favorable host-guest complex, shielding the indazole ring from the polar solvent[2].

  • Excipient Preparation: Prepare a 20% w/v solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Slowly add the 10 mM DMSO drug stock (from Protocol A) dropwise into the stirring HP-β-CD solution until your target working concentration (e.g., 50 µM) is reached.

  • Equilibration: Incubate the solution for 2 hours at room temperature with gentle orbital shaking. Causality: The host-guest inclusion process is an equilibrium reaction that requires time for the hydrophobic core to fully seat within the cyclodextrin cavity.

  • Validation Check (Self-Validation): Transfer the solution to a microcentrifuge tube and spin at 14,000 x g for 15 minutes.

    • Pass: No visible pellet forms. The compound is fully complexed and in solution.

    • Fail: A white pellet forms at the bottom. The compound exceeded the encapsulation capacity. Troubleshooting: Increase the HP-β-CD concentration or reduce the target drug concentration.

References

  • [2] BenchChem. How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers. Available at:

  • [1] National Institutes of Health (NIH) / PMC. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. Available at:

  • [3] Google Patents. (12) United States Patent: N,N-dimethyl-1H-indazole-3-carboxamide Synthesis and Formulation. Available at:

Sources

Optimization

Advanced Chromatography Support Hub: Troubleshooting N,N-Dimethyl-1H-indazole-3-carboxamide HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the specific chromatographic challenges associated with N,N-Dimethyl-1H-in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the specific chromatographic challenges associated with N,N-Dimethyl-1H-indazole-3-carboxamide . This compound features a basic indazole core and a polar carboxamide moiety, making it highly susceptible to secondary retention mechanisms that manifest as peak tailing.

Our goal is not just to provide "quick fixes," but to establish a deep mechanistic understanding of your chromatography so you can implement permanent, scientifically sound solutions.

Mechanistic Causality: Why Does This Compound Tail?

Peak tailing occurs when a chromatographic peak deviates from an ideal Gaussian shape, specifically when the later-eluting half of the peak is wider than the front half[1]. For basic compounds like N,N-Dimethyl-1H-indazole-3-carboxamide, tailing is rarely a random artifact; it is driven by predictable chemical and physical phenomena.

The Chemical "Velcro" Effect

The primary driver of tailing for indazole derivatives is the secondary interaction between the basic nitrogen atoms of the analyte and the residual silanol groups (-Si-OH) on the silica-based stationary phase[2][3].

  • Silanol Ionization: At a mobile phase pH above 3.0, free silanols deprotonate to form negatively charged silanoate ions (-Si-O⁻)[4]. Free silanols are highly acidic and highly active[3].

  • Analyte Protonation: The basic indazole nitrogen is protonated in acidic to neutral mobile phases.

  • Adsorption: The electrostatic attraction between the positive amine and the negative silanoate acts like "velcro," causing a fraction of the analyte molecules to be retained longer than the bulk plug, resulting in a tail[5].

Mechanism S1 Silica Surface (Residual -Si-OH) S2 Ionized Silanol (-Si-O⁻) at pH > 3.0 S1->S2 pH > 3.0 I Strong Ionic Interaction (Adsorption / 'Velcro') S2->I A1 N,N-Dimethyl-1H-indazole -3-carboxamide A2 Protonated Indazole (NH⁺) at mid-pH A1->A2 Mobile Phase A2->I T Peak Tailing (Asymmetry > 1.5) I->T

Fig 1: Mechanism of secondary silanol interactions causing peak tailing.

Physical Extra-Column Volume

If chemical interactions are mitigated but tailing persists, the cause is often physical dead volume (e.g., poorly seated fittings or excessive tubing diameter). This creates "empty space" where the sample plug mixes with the mobile phase, causing infinite dilution and band broadening[5][6].

Self-Validating Troubleshooting Workflows

To ensure scientific integrity, troubleshooting must follow a deductive, self-validating logic. Do not blindly change mobile phase parameters without first isolating the root cause.

Workflow A Observe Peak Tailing (As > 1.5) for Indazole B Inject Neutral Marker (e.g., Uracil/Toluene) A->B C Does Neutral Marker Tail? B->C D Physical Issue (Dead Volume / Void) C->D  Yes E Chemical Issue (Silanol / pKa) C->E  No F Check Fittings & Tubing Replace Column D->F G Lower pH < 3.0 (Protonate Silanols) E->G H Use End-capped / Base-Deactivated Column E->H I Add Triethylamine (TEA) or Buffer (25mM) E->I

Fig 2: Logical workflow for diagnosing and resolving HPLC peak tailing.

Protocol A: The Neutral Marker Diagnostic Test

Purpose: To definitively differentiate between chemical (silanol) tailing and physical (dead volume) tailing[5]. Methodology:

  • Preparation: Prepare a test mix containing N,N-Dimethyl-1H-indazole-3-carboxamide (100 µg/mL) and a neutral, non-ionizable marker such as Toluene or Uracil (50 µg/mL) in the mobile phase.

  • Injection: Inject 5 µL of the test mix onto the column under your standard isocratic conditions.

  • Observation & Causality:

    • Scenario 1: If the neutral marker is perfectly symmetrical but the indazole peak tails, the issue is strictly chemical (acid-base interaction). Proceed to Protocol B[5].

    • Scenario 2: If both the neutral marker and the indazole peak exhibit tailing, the issue is physical . Proceed to Protocol C[5].

Protocol B: Chemical Tailing Remediation (Mobile Phase & Column)

Purpose: To suppress secondary silanol interactions. Methodology:

  • pH Suppression (The < 3.0 Rule): Adjust the aqueous portion of your mobile phase to pH 2.5 using 0.1% Formic Acid or Phosphoric Acid. Causality: This fully protonates the residual silanols (-Si-OH), neutralizing their negative charge and eliminating the electrostatic attraction[4][6].

  • Buffer Ionic Strength: If operating at mid-pH (e.g., pH 6-7) is required, increase the buffer concentration (e.g., from 10 mM to 25 mM Potassium Phosphate). Causality: Higher ionic strength masks the silanol sites[6].

  • Amine Modifiers: Add 0.1% Triethylamine (TEA) to the mobile phase. Causality: TEA acts as a sacrificial base, strongly binding to the active silanols and blocking the indazole from interacting with them[1][7].

  • Column Chemistry Upgrade: Switch from a standard Type A silica column to a high-purity Type B silica column that is fully end-capped or features a polar-embedded stationary phase[1][2].

Protocol C: Physical Tailing Remediation

Purpose: To eliminate extra-column dispersion. Methodology:

  • Tubing Optimization: Replace all post-injector and pre-detector tubing with narrow internal diameter (0.005" ID) PEEK tubing[2].

  • Fitting Seating: Ensure all zero-dead-volume (ZDV) fittings are bottomed out in their ports before tightening. A gap of even 1 mm can create a mixing chamber that distorts the peak[5][6].

  • Column Void Check: Reverse flush the column (if permitted by the manufacturer) to clear frit blockages, or replace the column if stationary phase collapse is suspected[4].

Quantitative Data & Optimization Metrics

To evaluate peak shape objectively, rely on standardized metrics rather than visual estimation.

Table 1: Peak Shape Evaluation Metrics and Action Thresholds

MetricFormulaIdeal ValueActionable ThresholdTroubleshooting Action Required
Asymmetry Factor ( As​ ) b/a (measured at 10% peak height)[1][4]1.0 - 1.05 >1.2 (Warning), >1.5 (Fail)[4]Check pH, add TEA, or check dead volume.
USP Tailing Factor ( Tf​ ) W0.05​/2f (measured at 5% peak height)[1][2]1.0 >1.5 (USP limit for most assays)Switch to end-capped/Type B silica column.

Table 2: Column Selection Matrix for Basic Amides/Indazoles

Column TechnologySilanol ActivitySuitability for IndazolesMechanism of Action
Standard C18 (Type A Silica) HighPoorProne to severe tailing due to acidic free silanols[1].
End-capped C18 (Type B Silica) LowGoodSecondary bonding of trimethylsilane blocks residual silanols[1][2].
Polar-Embedded C18 Very LowExcellentInternal amide/carbamate group creates a localized water layer, shielding silanols[2].
Hybrid Silica (Ethylene Bridged) Ultra-LowExcellentWithstands high pH (>10.0) allowing analysis of indazoles in their neutral, unprotonated state.

Frequently Asked Questions (FAQs)

Q: I reduced the flow rate, but my N,N-Dimethyl-1H-indazole-3-carboxamide peak is still tailing. Why? A: Reducing the flow rate simply slows down the entire chromatography process; it does not alter the chemical thermodynamics of the column[8]. If the tailing is caused by acid-base interactions (silanols), changing the flow rate will not fix it. You must address the mobile phase chemistry (pH, buffers, or TEA).

Q: Why does my peak tailing get worse as the column ages? A: Over time, acidic or basic mobile phases hydrolyze the bonded C18 phase and the end-capping reagents. This exposes fresh, highly active silanol groups on the underlying silica matrix, which aggressively bind to the basic nitrogen of the indazole core[3].

Q: Can I use gradient elution to fix the tailing? A: Yes. Gradient elution naturally compresses the rear of the peak because the tailing molecules are subjected to an increasingly stronger solvent (higher % organic), which accelerates them and pushes them back into the main peak band[1].

Q: Is it better to analyze this compound at a high pH or a low pH? A: It depends on your column chemistry. At low pH (< 3.0), the silanols are neutralized, preventing secondary interactions[4]. At high pH (> 10.0), the basic indazole nitrogen is neutralized (deprotonated), which also prevents the interaction. However, standard silica dissolves above pH 8.0. If you choose high pH, you must use a specialized hybrid-silica column designed for alkaline conditions.

References

  • HPLC Peak Tailing - Axion Labs. axionlabs.com.[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. chromtech.com.[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. phenomenex.com.[Link]

  • Understanding HPLC Peak Tailing | PDF - Scribd. scribd.com.[Link]

  • Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com.[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. labcompare.com.[Link]

  • How to reduce peak tailing in HPLC of imatinib mesylate? - ResearchGate. researchgate.net.[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC. nih.gov.[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up N,N-Dimethyl-1H-indazole-3-carboxamide Synthesis

Welcome to the Technical Support Center for the scale-up synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide. Transitioning this synthesis from the benchtop to a multigram or kilogram scale frequently exacerbates specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide. Transitioning this synthesis from the benchtop to a multigram or kilogram scale frequently exacerbates specific side reactions, significantly impacting yield and purity. This guide provides drug development professionals with mechanistic troubleshooting strategies, quantitative byproduct profiling, and a self-validating methodology to ensure robust scale-up.

Reaction Pathway & Bottleneck Analysis

Understanding the mechanistic divergence during amidation is the first step in troubleshooting. The diagram below maps the desired chemical pathway against the three most common scale-up failure modes.

G SM 1H-indazole-3-carboxylic acid (Starting Material) Act Activated Ester Intermediate SM->Act EDC/HOBt or HATU + Base Prod N,N-Dimethyl-1H-indazole- 3-carboxamide (Target) Act->Prod Dimethylamine (Nucleophilic Attack) BP1 N-Acylurea Byproduct (Coupling Agent Side-Reaction) Act->BP1 Rearrangement (O to N acyl shift) BP2 N1-Acylated Dimer (Intermolecular Attack) Act->BP2 Indazole N1 Attack (Lack of Protection) BP3 Hydrolysis Product (Reversion to SM) Act->BP3 H2O Exposure (Scale-up moisture)

Reaction pathway showing target amide formation versus common scale-up byproducts.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive spike in N-acylurea byproducts when scaling up from 1g to 50g using EDC/HOBt? A1: Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. In dilute, small-scale reactions, dimethylamine attacks this intermediate rapidly. However, at a 50g scale, mixing inefficiencies and poor heat dissipation (exotherms) increase the lifetime of the intermediate. This thermal stress drives an irreversible intramolecular O-to-N acyl migration, yielding an unreactive N-acylurea byproduct[1]. Validation & Solution: Switch to 1,1'-Carbonyldiimidazole (CDI) or a uronium salt like HATU, which bypasses the urea pathway entirely[1]. If EDC must be used, maintain the internal reactor temperature strictly between 0–5 °C and use a high-shear impeller to ensure rapid homogenization.

Q2: LC-MS analysis of my crude mixture shows a high molecular weight impurity corresponding to an indazole dimer. How does this form? A2: Causality: The indazole core contains a highly nucleophilic N1 nitrogen. During amidation, if the activated 1H-indazole-3-carboxylic acid is not immediately quenched by dimethylamine, the N1 of one indazole molecule will attack the activated ester of another[1]. This intermolecular side reaction is exacerbated at the high concentrations typical of scale-up. Validation & Solution: You must shift the reaction from thermodynamic to kinetic control[2]. Employ an "inverse addition" protocol: add the activated ester solution dropwise into a pre-chilled (0 °C) solution containing a large excess (1.5–2.0 eq) of dimethylamine. Alternatively, reversibly protect the N1 position using a tetrahydropyranyl (THP) group under mildly acidic conditions prior to coupling[2].

Q3: My overall yield has dropped significantly at scale, and I am recovering unreacted 1H-indazole-3-carboxylic acid. What is the mechanism of this failure? A3: Causality: This is a classic symptom of intermediate hydrolysis[1]. Scale-up environments often introduce ambient moisture through large headspace volumes or insufficiently dried bulk solvents. The highly electrophilic activated ester (or acylimidazole) is rapidly cleaved by trace water, reverting to the starting carboxylic acid[3]. Validation & Solution: Implement a self-validating anhydrous system. Before adding reagents, perform a Karl Fischer titration on the reactor solvent to ensure H₂O levels are < 50 ppm. Maintain a positive pressure Argon blanket throughout the addition phases.

Troubleshooting Logic Tree

Use the following decision matrix to rapidly diagnose and correct poor reaction profiles based on your LC-MS or HPLC data.

Troubleshooting Start High Byproduct Detected (LC-MS) ID Identify Byproduct Type Start->ID N1 N1-Acylated Dimer ID->N1 Urea N-Acylurea ID->Urea Hydro Hydrolyzed SM ID->Hydro Sol1 Use N1-Protection (THP/Boc) or Excess Amine N1->Sol1 Sol2 Switch EDC to HATU/CDI or drop temp to 0°C Urea->Sol2 Sol3 Strict Anhydrous Conditions & Fresh Reagents Hydro->Sol3

Troubleshooting logic tree for identifying and mitigating amidation byproducts.

Quantitative Byproduct Profiling

The choice of coupling agent and temperature dictates the byproduct distribution. The table below summarizes expected impurity profiles during a 50g scale-up based on internal optimizations.

Coupling SystemTemperatureN-Acylurea (%)Dimerization (%)Hydrolysis (%)Target Amide Yield (%)
EDC / HOBt 25 °C15 – 205 – 8< 265 – 70
EDC / HOBt 0 °C to 5 °C5 – 72 – 4< 280 – 85
HATU / DIPEA 25 °CN/A3 – 55 – 1082 – 88
CDI 25 °CN/A< 2< 290 – 95

Self-Validating Experimental Protocol: CDI-Mediated Amidation

To bypass the inefficiencies of traditional esterification at scale, this practical synthesis leverages 1,1'-Carbonyldiimidazole (CDI)[3]. CDI eliminates N-acylurea formation entirely and provides a visual cue for reaction completion, making it a highly robust, self-validating choice for scale-up.

Step 1: Reactor Preparation & Dehydration

  • Action: Flame-dry a 2L jacketed reactor under vacuum, then backfill with Argon (repeat 3x). Charge with 1000 mL of anhydrous THF.

  • Causality: Eliminates ambient moisture that causes hydrolysis of the active intermediate.

  • Self-Validation: Extract a 1 mL aliquot and perform Karl Fischer titration. Proceed only if H₂O < 50 ppm.

Step 2: Acylimidazole Activation

  • Action: Add 1H-indazole-3-carboxylic acid (50.0 g, 0.308 mol) to the reactor. Stir at 20 °C. Add CDI (55.0 g, 0.339 mol, 1.1 eq) in five equal portions over 30 minutes.

  • Causality: Portion-wise addition controls the exothermic formation of the acylimidazole intermediate and prevents thermal degradation.

  • Self-Validation: The reaction will evolve CO₂ gas. The physical cessation of bubbling serves as a visual, self-validating indicator that activation is 100% complete.

Step 3: Kinetically Controlled Amidation

  • Action: Chill the reactor jacket to 0 °C. Once the internal temperature stabilizes, add Dimethylamine (2.0 M in THF, 231 mL, 0.462 mol, 1.5 eq) dropwise via an addition funnel over 45 minutes.

  • Causality: The low temperature and gradual addition of the amine ensure that the highly nucleophilic dimethylamine outcompetes the indazole N1 nitrogen, kinetically suppressing dimerization[2].

Step 4: Quench and Phase Separation

  • Action: Quench the reaction by adding 500 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 400 mL). Wash the combined organic layers with 1M HCl (200 mL), followed by brine (200 mL).

  • Causality: The NH₄Cl quenches unreacted CDI. The 1M HCl wash selectively protonates and removes the imidazole byproduct and any excess dimethylamine into the aqueous layer.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from a 1:3 mixture of Ethyl Acetate/Heptane.

  • Self-Validation: Yields a white crystalline solid. Assess purity via HPLC (>99% expected) and confirm the absence of the dimer mass via LC-MS.

References

  • "Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives." Heterocycles.[Link]

  • "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions." The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: N,N-Dimethyl-1H-indazole-3-carboxamide Stability and Storage Guide

Welcome to the technical support guide for N,N-Dimethyl-1H-indazole-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N,N-Dimethyl-1H-indazole-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Maintaining the chemical purity of your reagents is paramount for reproducible and reliable experimental outcomes. This guide provides field-proven insights and protocols to prevent the common pitfalls of oxidation and degradation during storage and handling.

Core Principles & Recommended Storage Protocols

The structural integrity of N,N-Dimethyl-1H-indazole-3-carboxamide hinges on mitigating exposure to three primary environmental factors: oxygen, moisture, and light . The indazole ring and the carboxamide functional group are the principal sites of potential degradation.

Proper storage from the moment of receipt is the most critical step in preserving the compound's purity. We recommend the following conditions, summarized for quick reference.

Form Temperature Atmosphere Light/Moisture Protection Recommended Duration
Solid (Unopened) 2-8°CManufacturer's Inert GasStore in original, sealed amber vial.As per expiry date.
Solid (Opened) 2-8°CBlanket with Argon or NitrogenTightly reseal vial; store in a desiccator.Up to 12 months.
Stock Solution (DMSO) -20°C or -80°CN/AAliquot in amber, tightly sealed vials.Up to 6 months at -80°C. Avoid freeze-thaw cycles.[1]
Detailed Handling Procedures for Solid Compound:
  • Equilibration: Before opening, allow the vial to warm to room temperature for at least 60 minutes inside a desiccator.[1] This prevents condensation of atmospheric moisture onto the cold solid, a primary cause of hydrolytic degradation.

  • Inert Atmosphere: When dispensing the compound, perform the work in a glove box or use a gentle stream of an inert gas (argon or nitrogen) to blanket the vial's headspace before resealing.

  • Sealing: Ensure the vial cap is tightly secured. For long-term storage, consider wrapping the cap with Parafilm® to create a superior seal against moisture and air ingress.

  • Storage Environment: Place the resealed vial back into a desiccator stored in a refrigerator (2-8°C). Do not store chemicals and food in the same refrigerator.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for N,N-Dimethyl-1H-indazole-3-carboxamide?

A1: The molecule is susceptible to several degradation mechanisms. Understanding these pathways helps to rationalize the stringent storage requirements.

  • Oxidation: The indazole ring system, while relatively stable, can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative artifacts. This process is often catalyzed by light and trace metal impurities.

  • Hydrolysis: The amide bond of the carboxamide group is prone to hydrolysis, particularly under acidic or basic conditions, which would cleave it to form 1H-indazole-3-carboxylic acid and dimethylamine.[1][3] This is why strict moisture exclusion is critical.

  • Photolysis: Like many complex aromatic heterocycles, prolonged exposure to UV or high-intensity visible light can induce photochemical reactions, leading to the formation of various degradation products.[4][5]

  • Thermolysis: While the compound is stable at recommended storage temperatures, exposure to excessive heat can cause thermal degradation.[6]

cluster_main N,N-Dimethyl-1H-indazole-3-carboxamide cluster_degradation Degradation Products Parent Parent Compound Oxidation_Product N-Oxide / Ring-Hydroxylated Species Parent->Oxidation_Product Oxidation (O₂, Light) Hydrolysis_Product 1H-Indazole-3-Carboxylic Acid + Dimethylamine Parent->Hydrolysis_Product Hydrolysis (H₂O, Acid/Base) Photolysis_Product Various Photodegradants Parent->Photolysis_Product Photolysis (UV/Visible Light)

Caption: Potential degradation pathways for the parent compound.

Q2: I've noticed the color of my solid compound has changed from white to a faint yellow/beige. What does this mean?

A2: A visible color change is a strong indicator of chemical degradation.[1][7] This is often due to the formation of minor chromophoric impurities resulting from slow oxidation or other degradation pathways. While the compound may still be largely intact, its purity is compromised. We strongly recommend against using a discolored compound for sensitive applications. Its use could lead to inconsistent results or the introduction of confounding variables. A purity check via HPLC is advised before any further use.

Q3: My stock solution in DMSO was clear, but it's cloudy or has a precipitate after thawing. Is it still usable?

A3: This could be due to two reasons:

  • Limited Solubility: The compound may be precipitating out of solution at low temperatures. Allow the vial to equilibrate fully to room temperature and then gently vortex or sonicate to see if the precipitate redissolves.[1]

  • Degradation: The compound may have degraded into less soluble products. This is more likely if the stock solution is old or has been subjected to multiple freeze-thaw cycles.

If the precipitate does not redissolve upon warming and vortexing, it is a sign of degradation.[1] Do not use the solution. It is always best practice to prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles.[1]

Q4: What is the expected shelf-life of this compound?

A4: When stored unopened under the recommended conditions (2-8°C, inert atmosphere), the compound is expected to meet its purity specifications until the expiry date listed on the certificate of analysis. Once opened, if handled and stored meticulously according to the procedures in this guide, the solid compound should maintain its integrity for at least 12 months. Stock solutions are less stable and should ideally be used within one to six months when stored at -80°C.[1]

Troubleshooting Guide: Addressing Experimental Inconsistencies

Issue Observed Potential Root Cause Related to Compound Stability Recommended Action Plan
Loss of Potency / Inconsistent Assay Results The concentration of the active parent compound has decreased due to degradation. Degradation products may also interfere with the assay.1. Prepare a fresh stock solution from an unopened or properly stored vial of the solid compound.[1]2. Run a control experiment comparing the results from the old and new stock solutions.3. If the issue persists, consider a full stability assessment of the compound lot (See Section 4).
Appearance of New Peaks in HPLC/LC-MS Analysis The new peaks likely correspond to degradation products.1. Confirm the molecular weight of the parent compound via LC-MS.[8]2. Attempt to identify the molecular weights of the impurity peaks. A mass increase of 16 Da could suggest oxidation (hydroxylation or N-oxide formation).[3]3. Perform a forced degradation study (See Section 4) to intentionally generate degradation products and compare their retention times to the unknown peaks.[4]
Batch-to-Batch Variability in Experiments One batch of the compound may have been inadvertently exposed to degrading conditions (e.g., moisture, light) that another was not.1. Review the handling and storage history of each batch.2. Run a side-by-side analytical comparison (HPLC) of the different batches to confirm their purity profiles.3. Always adhere strictly to the standardized storage and handling protocols outlined in this guide to ensure consistency.

Experimental Protocol: Assessing Compound Stability via Forced Degradation

A forced degradation study is a powerful tool to understand potential degradation pathways and to develop stability-indicating analytical methods.[4][9] The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[5][9][10]

Objective: To identify the degradation products of N,N-Dimethyl-1H-indazole-3-carboxamide under various stress conditions.

Materials:

  • N,N-Dimethyl-1H-indazole-3-carboxamide

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other appropriate buffer components for your HPLC method)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • HPLC or UPLC system with a UV/PDA detector and preferably coupled to a mass spectrometer (LC-MS).[8]

cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Evaluation Prep Prepare 1 mg/mL stock solution in Acetonitrile or DMSO Control Unstressed Control Sample (Dilute stock in mobile phase) Prep->Control Keep at 4°C Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Stress (UV/Vis Light) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by LC-MS and HPLC-UV/PDA Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Compare Compare stressed samples to control. Identify degradants. Calculate % degradation. Analyze->Compare

Caption: Workflow for a forced degradation stability study.

General Procedure
  • Prepare a stock solution of N,N-Dimethyl-1H-indazole-3-carboxamide at 1 mg/mL in a suitable solvent (e.g., Acetonitrile).[5]

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution.

  • Incubate for a defined period (e.g., 24 hours), taking samples at intermediate time points (e.g., 2, 8, 24 hours) to monitor degradation.

  • Before analysis, quench the reaction (if necessary) and dilute all samples to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL).

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/PDA method.

Stress Conditions
  • Acid Hydrolysis: Mix with 1 M HCl. Incubate at 60°C.[1] Before analysis, neutralize with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis: Mix with 1 M NaOH. Incubate at room temperature.[1] Before analysis, neutralize with an equivalent amount of 1 M HCl.

  • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light.[1]

  • Thermal Degradation:

    • Solid: Place a small amount of the solid compound in an oven at 80°C.

    • Solution: Incubate the stock solution at 80°C.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[5] Run a dark control in parallel.

By following these guidelines, you can ensure the integrity of your N,N-Dimethyl-1H-indazole-3-carboxamide, leading to more accurate and reproducible scientific discoveries.

References

  • National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Patil, A. et al. (2022). Forced Degradation – A Review. Research J. Pharm. and Tech. 15(11): 5262-5268. Retrieved from [Link]

  • Gong, M., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 10(9), 527. Retrieved from [Link]

  • Kim, H., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry, 88(18), 12947-12956. Retrieved from [Link]

  • Sharma, A. (2017). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Kusano, M., et al. (2024). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Forensic Toxicology, 42(1), 55-63. Retrieved from [Link]

  • Kamijo, K., et al. (1983). A practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Chemical and Pharmaceutical Bulletin, 31(12), 4189-4194. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Rivara, M., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(21), 9561-9574. Retrieved from [Link]

  • Liu, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6523. Retrieved from [Link]

  • Cannaert, A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists ADB-5′Br-INACA and MDMB-5′Br-INACA. Drug Testing and Analysis, 15(11-12), 1275-1288. Retrieved from [Link]

  • Kumar, D. A., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 473-478. Retrieved from [Link]

  • Coughtrie, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Toxics, 9(3), 56. Retrieved from [Link]

  • Behymer, M., et al. (2023). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Frontiers in Chemistry, 11, 1146316. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. Retrieved from [Link]

  • Jain, D., et al. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results, 13(3), 48-58. Retrieved from [Link]

  • Pohanish, R. P. (2016). Proper Handling and Storage of Chemicals. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 3122. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Refining Crystallization for High-Purity N,N-Dimethyl-1H-indazole-3-carboxamide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals troubleshoot and optimize the isolation of N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9)[1].

This compound is a critical intermediate in the synthesis of 5-HT4 receptor ligands and synthetic cannabinoid receptor agonists (SCRAs)[2]. Because the indazole core is prone to tautomerization and the carboxamide moiety readily forms stubborn hydrogen bonds, achieving >99.5% purity requires precise thermodynamic control. This guide moves beyond basic recipes, explaining the causality behind phase behaviors to provide you with self-validating, scalable protocols.

Part 1: Troubleshooting Guides & FAQs

Q: Why does my N,N-Dimethyl-1H-indazole-3-carboxamide oil out (form a biphasic liquid) instead of crystallizing during cooling? A: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS), occurs when your cooling trajectory forces the solution's concentration to cross the spinodal curve before reaching the metastable zone limit for nucleation. Because N,N-Dimethyl-1H-indazole-3-carboxamide has a relatively low melting point and high solubility in halogenated and ethereal solvents, rapid cooling creates a supersaturated state. To relieve thermodynamic stress, the system separates into a solute-rich oil phase and a solvent-rich phase rather than forming an ordered crystal lattice. Causality & Solution: You must bypass the oiling-out boundary. Switch from a straight cooling crystallization to an anti-solvent addition strategy. Dissolve the API in a primary solvent (e.g., THF), cool to just above the cloud point, and introduce seed crystals. Slowly dosing an anti-solvent (e.g., Heptane) controls the supersaturation level, forcing heterogeneous nucleation before the spinodal curve is breached.

Q: How can I selectively crystallize the desired product away from N1/N2 regioisomeric impurities? A: Indazole tautomerization frequently leads to a mixture of N1- and N2-substituted regioisomers during upstream synthesis or alkylation steps[3]. The N,N-dimethyl carboxamide group at the 3-position exerts steric and electronic effects that subtly differentiate the dipole moments of these isomers. Causality & Solution: The N2-isomer typically exhibits higher solubility in moderately polar solvent mixtures due to its altered hydrogen-bonding network. A fractional crystallization approach using an Ethyl Acetate/Hexane gradient is highly effective[3]. By dissolving the crude mixture in warm Ethyl Acetate and titrating with Hexane until slight turbidity is observed, the less soluble N1-isomer will preferentially crystallize upon slow cooling, leaving the N2-isomer in the mother liquor.

Q: My crystals are trapping solvent, leading to failed residual solvent tests. How do I achieve the pure, solvent-free polymorph (Form B)? A: The indazole NH group acts as a strong hydrogen bond donor, while the carboxamide carbonyl is a strong acceptor. When crystallized from protic solvents (like ethanol) or highly polar aprotic solvents, the solvent molecules integrate into the crystal lattice, forming highly stable solvates. Causality & Solution: To break these intermolecular hydrogen bonds and isolate the thermodynamically stable, solvent-free Form B[4], you must transition to a non-protic solvent system and provide enough thermal energy to overcome the activation barrier for desolvation. A high-temperature slurry conversion in Dichloromethane (DCM) or Toluene is the self-validating standard. Refluxing the solvated crystals allows the continuous dissolution of the metastable solvate and the precipitation of the insoluble, anhydrous Form B[4].

Troubleshooting A Crystallization Issue: N,N-Dimethyl-1H-indazole-3-carboxamide B1 Oiling Out (LLPS) A->B1 B2 Regioisomer Impurities (N1 vs N2) A->B2 B3 Solvate Formation (Trapped Solvent) A->B3 C1 Cause: High supersaturation crossing spinodal curve B1->C1 C2 Cause: Tautomerization during upstream synthesis B2->C2 C3 Cause: Strong H-bonding with protic solvents B3->C3 D1 Solution: THF/Heptane Anti-Solvent + Seeding C1->D1 D2 Solution: EtOAc/Hexane Fractional Crystallization C2->D2 D3 Solution: DCM or Toluene High-Temp Slurry C3->D3

Fig 1. Diagnostic logic tree for resolving common indazole-3-carboxamide crystallization failures.

Part 2: Quantitative Data & Solvent Selection

To ensure reproducibility, the following table summarizes the phase behavior and purification efficacy of various solvent systems evaluated for this compound.

Solvent SystemTemp (°C)Solubility (mg/mL)Yield (%)HPLC Purity (%)Phase Observation
Ethyl Acetate / Hexane (3:7) 20< 586> 99.5Pure N1-Isomer Crystals
THF / Heptane (1:2) 5< 292> 99.0Fine Needles (No LLPS)
Ethanol (100%) 5156595.0Solvate Formation
Dichloromethane 40Slurry> 95> 99.9Anhydrous Form B

Part 3: Standardized Experimental Protocols

Protocol A: Anti-Solvent Seeding Crystallization (Mitigating LLPS)

This protocol is designed to safely navigate the metastable zone, preventing liquid-liquid phase separation while maximizing yield.

  • Dissolution: Suspend 100 g of crude N,N-Dimethyl-1H-indazole-3-carboxamide in 500 mL of Tetrahydrofuran (THF). Heat to 60°C under steady agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.22 µm PTFE filter into a pre-warmed crystallization vessel. Scientific Rationale: This removes foreign particulates that could cause spurious, uncontrolled nucleation.

  • Cooling & Seeding: Cool the reactor to 40°C at a controlled rate of 0.5°C/min. Add 1.0 g (1 wt%) of pure, milled N,N-Dimethyl-1H-indazole-3-carboxamide seed crystals. Age the suspension for 30 minutes to allow the seed bed to establish.

  • Anti-Solvent Dosing: Using a programmable syringe pump, dose 1000 mL of Heptane over 2 hours (approx. 8.3 mL/min). Maintain agitation at 300 rpm to ensure rapid micro-mixing and prevent localized supersaturation spikes.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.2°C/min. Age for 4 hours. Filter the slurry under vacuum, wash the wet cake with 200 mL of cold Heptane, and dry in a vacuum oven at 45°C for 12 hours.

Workflow N1 1. Dissolution THF at 60°C N2 2. Polish Filtration 0.22 µm PTFE N1->N2 N3 3. Cooling & Seeding Cool to 40°C, Add 1wt% Seed N2->N3 N4 4. Anti-Solvent Dosing Heptane over 2h N3->N4 N5 5. Aging Cool to 5°C, Age 4h N4->N5 N6 6. Isolation Filter, Wash, Dry at 45°C N5->N6

Fig 2. Step-by-step anti-solvent crystallization workflow to prevent phase separation.

Protocol B: Slurry Phase Conversion to Anhydrous Form B

Use this protocol when analytical testing reveals trapped solvent (solvate formation) in your crystal lattice.

  • Suspension: Charge 50 g of the solvated N,N-Dimethyl-1H-indazole-3-carboxamide into a 1 L jacketed reactor equipped with a reflux condenser. Add 500 mL of Dichloromethane (DCM)[4].

  • Thermal Cycling: Heat the jacket to 45°C to establish a gentle reflux. Agitate the slurry at 400 rpm for 4 hours. Scientific Rationale: The continuous dissolution and recrystallization dynamic will thermodynamically drive the conversion from the metastable solvate to the highly stable, solvent-free Form B[4].

  • Cooling: Ramp the temperature down to 15°C over 1 hour. Age the slurry for an additional 2 hours to maximize yield[4].

  • Isolation: Filter the solid, wash with 100 mL of cold DCM, and dry under vacuum at 90°C overnight to yield the pure anhydrous form[4].

References

  • N,N-Dimethyl-1H-indazole-3-carboxamide 99055-81-9 wiki - Guidechem Source: guidechem.com URL:1

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) Source: google.com (Patents) URL:4

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands Source: acs.org (Journal of Medicinal Chemistry) URL:2

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites Source: uno.edu (ScholarWorks@UNO) URL:3

Sources

Reference Data & Comparative Studies

Validation

Optimization and Validation of LC-MS/MS Methodologies for N,N-Dimethyl-1H-indazole-3-carboxamide Quantification: A Comparative Guide

Executive Summary N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) serves as a critical structural motif and metabolic intermediate for a wide class of synthetic cannabinoid receptor agonists (SCRAs)[1]. In foren...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) serves as a critical structural motif and metabolic intermediate for a wide class of synthetic cannabinoid receptor agonists (SCRAs)[1]. In forensic toxicology and pharmacokinetic drug development, quantifying this specific compound at sub-ng/mL concentrations in complex biological matrices (e.g., urine, plasma) requires highly optimized analytical workflows.

As a Senior Application Scientist, I have structured this guide to objectively compare sample preparation strategies and chromatographic column chemistries. Rather than merely listing parameters, this guide explores the causality behind these experimental choices, providing a self-validating protocol designed to eliminate matrix effects and ensure absolute quantitative trustworthiness.

Mechanistic Rationale: The Challenge of Matrix Effects

When analyzing indazole-3-carboxamide derivatives in biological fluids, the primary analytical hurdle is ion suppression in the Electrospray Ionization (ESI) source. Endogenous phospholipids and salts compete with the target analyte for charge droplets. If the sample preparation is inadequate or the chromatographic retention relies solely on weak hydrophobic interactions, the analyte will co-elute with these matrix components, leading to signal quenching and validation failure [2].

To build a self-validating system, the method must incorporate two pillars:

  • Orthogonal Sample Clean-up: Removing phospholipids before they reach the column.

  • Isotopic Normalization: Introducing a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction to mathematically cancel out any residual recovery losses.

Methodological Comparison: Sample Preparation Workflows

We compared three standard extraction techniques for isolating N,N-Dimethyl-1H-indazole-3-carboxamide from human urine.

Performance Data

Table 1: Performance Comparison of Sample Preparation Methods (Urine Matrix)

MetricSolid Phase Extraction (HLB)Protein Precipitation (ACN)Liquid-Liquid Extraction (EtOAc)
Absolute Recovery (%) 92.5 ± 3.174.2 ± 8.581.4 ± 6.2
Matrix Effect (%) *95.8 (Minimal)62.1 (Severe Suppression)88.3 (Moderate)
Phospholipid Removal > 98%< 10%~ 85%
Scientific Causality Polymeric sorbent retains lipophilic indazole core while washing polar salts.Fails to remove endogenous lipids, causing ESI competition.Good recovery, but prone to emulsion formation and low throughput.

*Values closer to 100% indicate an absence of ion suppression/enhancement. SPE effectively reduces matrix effects to optimal levels [3].

Self-Validating SPE Protocol (Step-by-Step)

This protocol utilizes a polymeric reversed-phase sorbent (Oasis HLB, 30 mg/1 mL). The causality of each step is detailed to ensure methodological transparency.

  • Sample Aliquoting & Spiking: Transfer 500 µL of urine into a clean tube. Immediately add 20 µL of SIL-IS (e.g., N,N-Dimethyl-1H-indazole-3-carboxamide-d6 at 100 ng/mL).

    • Causality: Early IS addition creates a self-validating system; any volumetric error or extraction loss from this point forward affects the analyte and IS equally, keeping the response ratio constant.

  • Matrix Disruption: Add 500 µL of 0.1 M Phosphate Buffer (pH 6.0) and vortex for 30 seconds.

    • Causality: Normalizes the pH to ensure the indazole nitrogen remains unprotonated, maximizing hydrophobic retention on the sorbent.

  • Sorbent Conditioning: Pass 1 mL of LC-MS grade Methanol (MeOH) followed by 1 mL of MS-grade Water through the cartridge.

    • Causality: Solvates the divinylbenzene-N-vinylpyrrolidone backbone, opening binding sites.

  • Sample Loading: Load the buffered sample at a flow rate of 1 mL/min.

  • Interference Washing: Wash with 1 mL of 5% MeOH in water.

    • Causality: Strong enough to elute polar salts and urea, but weak enough to prevent the lipophilic indazole core from breaking its hydrophobic interactions.

  • Analyte Elution: Elute with 1 mL of 100% Acetonitrile (ACN).

    • Causality: ACN disrupts the hydrophobic binding while simultaneously precipitating any residual co-extracted proteins within the cartridge frit.

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Chromatographic Selectivity: Column Chemistry Comparison

Standard C18 columns rely purely on dispersive Van der Waals forces. However, the indazole core of N,N-Dimethyl-1H-indazole-3-carboxamide possesses a highly delocalized π -electron system.

By switching to a Biphenyl stationary phase , we introduce orthogonal selectivity. The π−π electron interactions between the biphenyl rings on the silica and the aromatic indazole ring of the analyte provide enhanced retention. This uniquely shifts the analyte's elution away from the void volume and early-eluting endogenous phospholipids.

Table 2: Chromatographic Performance Metrics (UHPLC conditions)

ParameterBiphenyl (50 x 2.1 mm, 1.7 µm)C18 (50 x 2.1 mm, 1.7 µm)
Retention Mechanism Hydrophobic + π−π InteractionsHydrophobic Only
Peak Asymmetry (Tailing) 1.05 (Excellent)1.35 (Moderate Tailing)
Resolution from Matrix Baseline ( Rs​>2.0 )Co-elution ( Rs​<1.0 )
Signal-to-Noise at 1 ng/mL > 150:1~ 45:1

Mass Spectrometry Parameters & Fragmentation Causality

To achieve maximum sensitivity, the Triple Quadrupole Mass Spectrometer is operated in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]+ at m/z 190.1

  • Quantifier Transition: m/z 190.1 → 145.0 (Collision Energy: 20 eV).

    • Causality: This transition corresponds to the cleavage of the dimethylamine group, yielding the highly stable indazole acylium cation. This specific fragmentation pathway is a documented, highly specific hallmark of indazole-3-carboxamide cores[4].

  • Qualifier Transition: m/z 190.1 → 117.0 (Collision Energy: 35 eV).

    • Causality: Represents further breakdown of the indazole ring, used strictly for confirming peak purity via ion ratio validation.

Workflow Visualization

The following diagram maps the logical flow of the validation process, highlighting the preferred pathways to mitigate matrix suppression.

LCMS_Workflow cluster_prep Sample Preparation Comparison cluster_lc Chromatographic Selectivity Start Biological Sample (Urine/Plasma) SPE Solid Phase Extraction (HLB) High Recovery, Low Suppression Start->SPE Preferred PPT Protein Precipitation (ACN) Fast, High Matrix Suppression Start->PPT Alternative Biphenyl Biphenyl Column Orthogonal π-π Retention SPE->Biphenyl Clean Extract C18 C18 Column Hydrophobic Retention Only SPE->C18 PPT->Biphenyl PPT->C18 Co-eluting Lipids MS Triple Quadrupole MS/MS Target: m/z 190.1 → 145.0 Biphenyl->MS Baseline Resolution C18->MS Ion Suppression Risk Valid Validated Quantification (Stable Isotope Correction) MS->Valid Data Processing

Figure 1: Comparative LC-MS/MS workflow demonstrating the superiority of SPE and Biphenyl columns.

References

  • Food Contact Materials Regulations Database Title: 7-methoxy-n,n-dimethyl-1h-indazole-3-carboxamide CAS#354570-65-3 Source: ChemRadar URL:[Link]

  • Wang, Y., et al. Title: Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS Source: PubMed Central (NIH) URL:[Link]

  • Dong, X., et al. Title: Rapid simultaneous determination of 11 synthetic cannabinoids in urine by liquid chromatography-triple quadrupole mass spectrometry (Preprint) Source: Preprints.org URL:[Link]

  • Dong, X., et al. Title: Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry Source: Molecules (MDPI) URL:[Link]

Sources

Comparative

Structural Activity Relationship (SAR) Comparison of N,N-Dimethyl-1H-indazole-3-carboxamide Analogs: A Multi-Target Perspective

Executive Summary The 1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry. While the minimalist N,N-dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9) serves as a foundational synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry. While the minimalist N,N-dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9) serves as a foundational synthetic building block, systematic modifications to its N1-position and C3-carboxamide nitrogen drastically shift its pharmacological selectivity. This guide objectively compares the structural activity relationships (SAR) of these analogs across four distinct therapeutic targets: Cannabinoid Receptors (CB1/CB2), Calcium-Release Activated Calcium (CRAC) channels, p21-Activated Kinase 1 (PAK1), and 5-HT4 Receptors.

The Pharmacophore: N,N-Dimethyl as a Baseline

The N,N-dimethyl-1H-indazole-3-carboxamide molecule presents a compact, rigid core. The N,N-dimethyl moiety offers minimal steric hindrance and lacks complex hydrogen-bonding capabilities, resulting in weak baseline affinity across most biological targets. However, this minimalist structure provides a blank canvas. By expanding the dimethyl group into bulky, chiral, or hydrophilic substituents, and by alkylating the N1 position, researchers can precisely tune the molecule's spatial geometry to fit highly specific receptor pockets.

Target-Specific SAR Comparisons

Cannabinoid Receptors (CB1/CB2)

Indazole-3-carboxamides represent one of the most potent classes of synthetic cannabinoid receptor agonists (SCRAs)[1].

  • Mechanistic Grounding: Activation of the G-protein coupled CB1 receptor requires a highly lipophilic tail to anchor into the membrane-embedded binding pocket, coupled with a bulky head group to trigger receptor conformational changes.

  • SAR Shift: The baseline N,N-dimethyl amide possesses negligible CB1 affinity. However, replacing the dimethyl group with bulky amino acid derivatives—such as L-valinamide (found in AB-PINACA) or L-tert-leucinamide (found in ADB-FUBINACA)—drives affinity into the sub-nanomolar range[2]. Furthermore, modifying the N1 position with a 5-fluoropentyl chain (as seen in 5F-ADB) strongly increases CB1 binding affinity ( Ki​ = 0.42 nM), making it 81 times more potent than endogenous Δ9 -THC[3].

Calcium-Release Activated Calcium (CRAC) Channels

CRAC channels control extracellular calcium influx, a critical pathway for mast cell activation and inflammatory responses.

  • Mechanistic Grounding: Blocking the CRAC channel stabilizes mast cells, preventing the release of pro-inflammatory mediators like β -hexosaminidase[4].

  • SAR Shift: For CRAC channel blockade, the regiochemistry of the amide linker is absolute. The forward 3-carboxamide (e.g., compound 12d) actively inhibits calcium influx with a sub- μ M IC50​ . Conversely, its reverse amide isomer (compound 9c) is completely inactive even at 100 μ M[4]. Extending the N,N-dimethyl group to specific aryl amines enhances the necessary hydrogen-bond donor/acceptor interactions within the channel pore[4].

p21-Activated Kinase 1 (PAK1)

Aberrant PAK1 activation is heavily implicated in tumor progression, migration, and invasion.

  • Mechanistic Grounding: Kinase inhibition requires precise occupation of the ATP-binding site, specifically the deep hydrophobic back pocket and the solvent-exposed region[5].

  • SAR Shift: Transitioning from a simple N,N-dimethyl amide to a highly selective PAK1 inhibitor (e.g., compound 30l, IC50​ = 9.8 nM) requires two critical modifications: introducing an appropriate hydrophobic ring at the N1 position to anchor into the deep back pocket, and replacing the dimethyl group with a hydrophilic moiety to interact with the bulk solvent region[5].

5-HT4 Receptors
  • Mechanistic Grounding: 5-HT4 receptor ligands are explored for neurological and gastrointestinal motility disorders.

  • SAR Shift: The unsubstituted 1H-indazole core paired with an N-[(1-butyl-4-piperidinyl)methyl] substitution at the C3-carboxamide (compound 11b) acts as a potent 5-HT4R ligand ( pKi = 8.7)[6]. Removing the piperidinyl group or reducing the alkyl chain length drastically reduces binding affinity, highlighting the necessity of the basic nitrogen for receptor anchoring[6].

Quantitative SAR Data Summary

Compound / AnalogN1 SubstituentC3-Carboxamide SubstituentPrimary TargetPotency ( IC50​ / Ki​ )
Baseline (CAS 99055-81-9) -HN,N-DimethylN/A (Building Block)> 10 μ M (Broad)
5F-ADB 5-FluoropentylL-tert-leucinamideCB1 Receptor Ki​ = 0.42 nM
Compound 12d 2,4-DichlorobenzylAryl amineCRAC Channel IC50​ < 1.0 μ M
Compound 30l Hydrophobic RingHydrophilic GroupPAK1 Kinase IC50​ = 9.8 nM
Compound 11b -H(1-Butyl-4-piperidinyl)methyl5-HT4 Receptor pKi = 8.7

Structural Visualization

SAR_Pharmacophore Core 1H-Indazole-3-carboxamide (Core Scaffold) N1 N1 Position (Hydrophobic Tail) Core->N1 Alkylation C3 C3 Carboxamide (e.g., N,N-Dimethyl) Core->C3 Amide Substitution Ring Indazole Ring (C5-C7 Substitutions) Core->Ring Halogenation CB1 CB1/CB2 Receptors (High Affinity) N1->CB1 5-Fluoropentyl PAK1 PAK1 Kinase (Anti-tumor Migration) N1->PAK1 Hydrophobic Ring C3->CB1 Bulky Amino Acids CRAC CRAC Channels (Mast Cell Stabilization) C3->CRAC Forward Regiochemistry C3->PAK1 Hydrophilic Amine Ring->CRAC Electronic Tuning

Caption: Pharmacophore mapping of 1H-indazole-3-carboxamide modifications to target selectivity.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven steps.

Radioligand Binding Assay (CB1 Receptor Affinity)

This assay isolates receptor-ligand kinetics by utilizing membrane fractions, eliminating variables related to cellular permeability.

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB1 receptors in ice-cold Tris-HCl buffer. Causality: Ice-cold temperatures prevent proteolytic degradation of the receptors during lysis.

  • Incubation: Incubate 10 μ g of membrane protein with 0.5 nM [3H]CP55,940 (radioligand) and varying concentrations of the indazole-3-carboxamide analog (0.1 nM to 10 μ M) in assay buffer containing 0.1% BSA. Causality: Highly lipophilic analogs will non-specifically bind to plastic assay plates; BSA acts as a carrier protein to keep the drug in solution.

  • Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Validation (Z'-Factor): Include a positive control (10 μ M WIN 55,212-2) to define non-specific binding. The assay is only considered valid if the calculated Z'-factor is 0.6.

Calcium Influx Assay (CRAC Channel Modulation)

This protocol specifically isolates the CRAC channel pathway from other intracellular calcium release mechanisms.

  • Dye Loading: Incubate RBL-2H3 mast cells with 2 μ M Fluo-4 AM dye for 45 minutes at 37°C. Causality: The acetoxymethyl (AM) ester modification allows the dye to permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Store Depletion: Pre-incubate the cells with 1 μ M Thapsigargin in a calcium-free buffer for 10 minutes. Causality: Thapsigargin irreversibly inhibits the SERCA pump, depleting the endoplasmic reticulum (ER) calcium stores without generating IP3. This specifically primes and opens the CRAC channels on the plasma membrane.

  • Compound Addition & Measurement: Add the indazole-3-carboxamide analog, followed immediately by the reintroduction of 2 mM extracellular Ca2+ . Measure fluorescence (Ex: 488 nm / Em: 520 nm) kinetically over 5 minutes.

  • Validation: A negative control (vehicle only) must show a rapid fluorescence spike upon Ca2+ reintroduction, validating that the CRAC channels were successfully primed by the Thapsigargin step.

References

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. nih.gov. 4

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. acs.org. 6

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. nih.gov. 5

  • Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. nih.gov. 3

  • Indazole derivatives as modulators of the cannabinoid system (EP3564214A1). google.com. 2

  • The Rise of Synthetic Cannabinoids: An In-depth Technical Guide to Indazole-3-Carboxamide Derivatives. benchchem.com. 1

Sources

Validation

Comparative efficacy of N,N-Dimethyl-1H-indazole-3-carboxamide as a pharmaceutical precursor

Comparative Efficacy of N,N-Dimethyl-1H-indazole-3-carboxamide as a Pharmaceutical Precursor: A Structural and Methodological Guide In modern drug discovery, the selection of a core heterocyclic precursor dictates not on...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N,N-Dimethyl-1H-indazole-3-carboxamide as a Pharmaceutical Precursor: A Structural and Methodological Guide

In modern drug discovery, the selection of a core heterocyclic precursor dictates not only the synthetic trajectory but also the pharmacokinetic and pharmacodynamic profile of the final active pharmaceutical ingredient (API). N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) has emerged as a highly privileged scaffold, particularly in the development of G-protein coupled receptor (GPCR) ligands, including cannabinoid (CB1/CB2) agonists and serotonin (5-HT) receptor modulators[1].

As an Application Scientist, I have structured this guide to objectively compare the efficacy of this specific precursor against traditional indole and primary indazole amides. This document provides researchers with evidence-based rationales, comparative data, and self-validating experimental workflows to ensure high-yield API generation.

Structural Rationale & Mechanistic Causality

Why choose the N,N-dimethyl indazole-3-carboxamide core over its indole or primary amide counterparts? The causality lies in three distinct physicochemical modifications:

  • Bioisosteric Superiority (Indazole vs. Indole): The inclusion of the N2 nitrogen in the indazole ring alters the electron density and dipole moment compared to the indole core. This subtle shift significantly enhances binding affinity at the CB1 receptor, often resulting in sub-nanomolar EC50 values for indazole-derived APIs compared to their indole analogs[2].

  • Hydrogen Bond Modulation: A primary amide (-NH2) acts as both a hydrogen bond donor (HBD) and acceptor (HBA). By utilizing the N,N-dimethyl tertiary amide, the HBD capacity is eliminated. This reduction in HBDs prevents non-specific off-target binding and lowers the Topological Polar Surface Area (TPSA) to approximately 49 Ų[1].

  • Lipophilicity and BBB Permeability: The dual methyl substitution increases the lipophilicity (LogP) of the precursor. For CNS-targeted drugs (such as synthetic cannabinoids or neuro-active 5-HT modulators), this directly translates to superior Blood-Brain Barrier (BBB) permeability and highly selective GPCR activation profiles[3].

Comparative Efficacy Data

The following table summarizes the physicochemical and pharmacological divergence between common precursors used in GPCR ligand synthesis.

Precursor ScaffoldCore HeterocycleAmide SubstitutionTPSA (Ų)H-Bond DonorsPharmacological Impact (Downstream API)
Indole-3-carboxamide IndolePrimary (-NH2)~723Moderate CB1/CB2 affinity; higher susceptibility to oxidative metabolism.
1H-Indazole-3-carboxamide IndazolePrimary (-NH2)~723High CB1/CB2 affinity; broad 5-HT receptor activity[4].
N,N-Dimethyl-1H-indazole-3-carboxamide IndazoleTertiary (-N(CH3)2)491Enhanced CNS penetration; highly selective GPCR activation[1].

Experimental Workflows & Self-Validating Protocols

A robust synthetic protocol must function as a self-validating system, containing internal analytical checks to ensure regioselectivity and yield before proceeding to the next step[5]. Below are the optimized protocols for synthesizing the N,N-dimethyl precursor and its subsequent conversion into an API.

SynthesisWorkflow N1 1H-Indazole-3-carboxylic Acid (Starting Material) N2 Activation (HATU/DIPEA) Steric Hindrance Control N1->N2 N3 Amidation (Dimethylamine) Yield >85% N2->N3 N4 N,N-Dimethyl-1H-indazole-3-carboxamide (Precursor Core) N3->N4 N5 N1-Alkylation (R-X) Thermodynamic Control N4->N5 N6 Target API (e.g., GPCR Ligand) N5->N6

Step-by-step synthesis workflow from carboxylic acid to final API.

Protocol A: Synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide

Causality: We utilize HATU over traditional EDC/HOBt coupling. HATU generates a highly reactive 7-azabenzotriazole active ester, which overcomes the steric hindrance of the secondary amine (dimethylamine) and suppresses epimerization. DIPEA is selected as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

  • Activation: Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 25°C for 15 minutes.

  • Amidation: Introduce dimethylamine hydrochloride (1.5 eq) to the activated mixture. Stir for 18 hours under an inert N2 atmosphere.

  • Workup: Quench with cold deionized water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Self-Validation Check: Perform LC-MS and 1H-NMR. Success is indicated by a mass peak of[M+H]+ = 190.2 m/z. In the 1H-NMR spectrum, look for the disappearance of the broad carboxylic acid peak (~13 ppm) and the emergence of two distinct methyl singlets (~3.0 and 3.2 ppm), which arise due to restricted rotation around the tertiary amide bond.

Protocol B: Regioselective N1-Alkylation (API Generation)

Causality: Indazoles possess two nucleophilic nitrogens (N1 and N2). Alkylation at N1 yields the thermodynamically stable product, which is typically the desired pharmacophore for cannabinoid and serotonin ligands. Using K2CO3 in DMF at elevated temperatures drives the reaction toward the N1-alkylated product via thermodynamic control.

  • Reaction: Dissolve N,N-Dimethyl-1H-indazole-3-carboxamide (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) and the desired alkyl halide (e.g., 1-bromopentane for CB1 analogs, 1.2 eq).

  • Heating: Stir the suspension at 60°C for 12 hours.

  • Self-Validation Check (Critical): Regioisomer assignment cannot rely on mass spectrometry alone. Utilize 2D NOESY NMR. A cross-peak (Nuclear Overhauser Effect) between the α-protons of the newly attached alkyl chain and the C7-proton of the indazole ring definitively confirms N1-alkylation. If N2-alkylation occurred, a cross-peak would be observed with the C4-proton instead.

PharmacologicalPathway P1 N,N-Dimethyl Indazole API P2 GPCR Binding (CB1/CB2 or 5-HT) P1->P2 P3 Gi/o Protein Activation P2->P3 P4 cAMP Inhibition & Ion Channel Modulation P3->P4 P5 Target Pharmacological Response P4->P5

GPCR activation pathway for indazole-3-carboxamide derived synthetic ligands.

References

  • Guidechem.N,N-Dimethyl-1H-indazole-3-carboxamide 99055-81-9 wiki.
  • Frontiers in Chemistry.Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists.
  • MDPI.Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids.
  • ACS Publications.Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands.
  • Der Pharma Chemica.Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

Sources

Comparative

Benchmarking N,N-Dimethyl-1H-indazole-3-carboxamide Synthesis Routes and Yields

Executive Summary N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) is a highly valued heterocyclic building block in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of advanced thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Dimethyl-1H-indazole-3-carboxamide (CAS: 99055-81-9) is a highly valued heterocyclic building block in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of advanced therapeutics, including Fms-like tyrosine kinase 3 (Flt-3) inhibitors for hematopoietic tumors[2] and highly selective 5-HT4 receptor ligands[3].

For drug development professionals and process chemists, selecting the optimal amidation route for the indazole-3-carboxylic acid core is a balance between yield, scalability, and reagent cost. This guide objectively benchmarks the three primary synthetic pathways—carbodiimide coupling (EDC/HOBt), uronium-based coupling (HATU/DIPEA), and the classic acyl chloride method (SOCl2)—providing self-validating experimental protocols and mechanistic insights to guide your process chemistry decisions.

Mechanistic Benchmarking of Synthetic Routes

Route A: Carbodiimide-Mediated Coupling (EDC/HOBt)

This route utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt)[2]. EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. HOBt immediately traps this intermediate to form a stable, highly reactive active ester. This prevents the formation of unreactive N-acylurea byproducts, allowing the dimethylamine to smoothly attack and form the final amide.

Route B: Uronium-Based Coupling (HATU/DIPEA)

HATU represents a modern, highly efficient alternative to EDC/HOBt[4]. It generates an HOAt-active ester. The critical advantage here is the nitrogen atom at position 7 of the HOAt ring, which exerts a neighboring group effect. By hydrogen-bonding with the incoming dimethylamine, it drastically lowers the transition state energy, resulting in superior kinetics and higher yields, especially for sterically hindered or deactivated substrates.

Route C: Acyl Chloride Intermediate (SOCl2)

The traditional two-step approach involves converting the carboxylic acid to 1H-indazole-3-carbonyl chloride using thionyl chloride (SOCl2), followed by quenching with dimethylamine[5]. While highly scalable and cost-effective, the acyl chloride is sensitive to moisture, and the indazole ring's secondary nitrogen can occasionally participate in side reactions if the stoichiometry and temperature are not strictly controlled.

Quantitative Yield & Performance Comparison

The following table summarizes the operational metrics of the three benchmarked routes to assist in scale-up decision-making:

MetricRoute A (EDC/HOBt)Route B (HATU/DIPEA)Route C (SOCl2 / Acyl Chloride)
Primary Reagents EDC·HCl, HOBtHATU, DIPEASOCl2, Et3N
Amine Source Dimethylammonium saltMe₂NH·HClMe₂NH (gas or solution)
Solvent THFDMFNeat (Step 1) / THF (Step 2)
Reaction Time 12 - 18 hours18 hours2 hours (reflux) + 1 hour (0°C)
Average Yield ~71% ~85 - 92% ~67 - 89%
Scalability Excellent (Water-soluble byproducts)Moderate (High reagent cost)Excellent (Low cost, harsh conditions)
Best For Mid-scale library synthesisMilligram-scale discovery chemistryKilogram-scale process chemistry

Visualized Synthetic Workflows

G Start 1H-Indazole-3- carboxylic acid RouteA Route A: EDC/HOBt (THF, RT) Start->RouteA EDC, HOBt Me2NH RouteB Route B: HATU/DIPEA (DMF, RT) Start->RouteB HATU, DIPEA Me2NH RouteC Route C: SOCl2 (Reflux -> 0°C) Start->RouteC 1. SOCl2 2. Me2NH Product N,N-Dimethyl-1H-indazole- 3-carboxamide RouteA->Product ~71% Yield RouteB->Product ~90% Yield RouteC->Product ~67-89% Yield

Figure 1: Benchmarked synthesis routes for N,N-Dimethyl-1H-indazole-3-carboxamide.

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been synthesized from validated patent literature and peer-reviewed methodologies.

Protocol A: EDC/HOBt Coupling (Optimized for Mid-Scale)

Based on the methodology described in EP1650194A1[2].

  • Activation: Suspend 1H-indazole-3-carboxylic acid (45.2 g, 279 mmol) in anhydrous THF (500 mL)[2].

  • Coupling: Add 1-hydroxybenzotriazole dimethylammonium salt (55.7 g, 308 mmol) and EDC·HCl (58.9 g, 307 mmol) to the suspension[2].

    • Causality Check: Utilizing the pre-formed dimethylammonium salt of HOBt is highly strategic. It acts simultaneously as the dimethylamine source and the nucleophilic auxiliary, eliminating the need for an external base that could promote undesired side reactions[2].

  • Reaction: Stir the mixture at room temperature overnight[2].

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine[2].

    • Causality Check: The NaHCO3 wash is critical for removing unreacted starting acid and acidic HOBt byproducts.

  • Purification: Dry over anhydrous Na2SO4, evaporate the solvent under reduced pressure, and recrystallize the residue from an acetone/water mixture to obtain the pure product (37.7 g, 71% yield)[2].

Protocol B: HATU/DIPEA Coupling (Optimized for Discovery Chemistry)

Adapted from standard uronium-based indazole couplings[4].

  • Preparation: Dissolve 1H-indazole-3-carboxylic acid (1.0 eq), dimethylamine hydrochloride (5.0 eq), and HATU (1.5 eq) in anhydrous DMF at room temperature[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) dropwise[4].

    • Causality Check: DIPEA is explicitly selected because its steric bulk prevents it from acting as a competing nucleophile. It efficiently deprotonates both the starting carboxylic acid (to attack HATU) and the amine hydrochloride (to liberate free dimethylamine)[4].

  • Reaction: Stir the mixture at room temperature for 18 hours[4].

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash with brine, dry, and concentrate. Yields typically exceed 85% due to the accelerated kinetics provided by the HOAt leaving group[4].

Protocol C: Acyl Chloride Method (Optimized for Process Scale)

Adapted from classic indazole-3-carboxylic acid halogenation procedures[5].

  • Chlorination: Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl2, ~4 eq)[5].

  • Reflux: Heat the mixture to reflux for 2 hours[5].

    • Causality Check: Refluxing drives the formation of 1H-indazole-3-carbonyl chloride while expelling SO2 and HCl gases.

  • Solvent Removal (Critical Step): Remove all excess SOCl2 in vacuo[5].

    • Causality Check: It is absolutely critical to strip the SOCl2 completely. Residual SOCl2 will violently react with dimethylamine to form dimethylsulfamoyl chloride, consuming the amine and destroying the yield.

  • Amidation: Dissolve the crude acyl chloride in anhydrous THF, cool to 0 °C, and slowly add a solution of dimethylamine (or dimethylamine hydrochloride with excess triethylamine).

  • Workup: Filter the resulting amine hydrochloride salts, concentrate the filtrate, and purify via recrystallization. Yields range from 67–89%[5].

Conclusion

For researchers optimizing the synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide , the choice of route depends heavily on the project phase. Route B (HATU) provides the highest reliability and yield for small-scale discovery chemistry where reagent cost is secondary. Route A (EDC/HOBt) offers the best balance of yield and ease of purification (due to water-soluble byproducts) for mid-scale synthesis[2]. Finally, Route C (SOCl2) remains the undisputed choice for kilogram-scale process manufacturing, provided strict anhydrous conditions and rigorous removal of excess thionyl chloride are maintained[5].

References

  • EP1650194A1 - Protein kinase inhibitor (Google Patents).
  • 78155-76-7 | 5-Nitro-1H-indazole-3-carboxylic acid (Ambeed).
  • Novel 1-hydroxy-1,1-bisphosphonates derived from indazole: synthesis and characterization (Semantic Scholar).
  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands (ACS Publications).
  • N,N-Dimethyl-1H-indazole-3-carboxamide 99055-81-9 wiki (Guidechem).

Sources

Validation

Comparing toxicity profiles of N,N-Dimethyl-1H-indazole-3-carboxamide and quinazoline derivatives

Abstract & Executive Perspective As drug development pushes toward highly potent, targeted therapies, understanding the nuanced toxicity profiles of foundational N-heterocyclic scaffolds is paramount. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Executive Perspective As drug development pushes toward highly potent, targeted therapies, understanding the nuanced toxicity profiles of foundational N-heterocyclic scaffolds is paramount. This guide provides an objective, data-driven comparison between two prominent chemical classes: Indazole-3-carboxamides (represented by the N,N-Dimethyl-1H-indazole-3-carboxamide core and its highly potent synthetic derivatives) and Quinazoline derivatives (widely utilized as kinase inhibitors in oncology).

While indazole-3-carboxamides are frequently engineered into potent G-protein coupled receptor (GPCR) agonists—notably synthetic cannabinoid receptor agonists (SCRAs) and 5-HT4 receptor ligands[1][2]—quinazolines are classic ATP-competitive inhibitors targeting the Epidermal Growth Factor Receptor (EGFR)[3][4]. Consequently, their toxicity profiles diverge sharply: indazole derivatives typically trigger severe, acute, receptor-mediated systemic crises, whereas quinazolines induce chronic, idiosyncratic, and target-mediated tissue damage.

Mechanistic Divergence: Acute vs. Chronic Toxicity

Indazole-3-Carboxamides: GPCR Hyperactivation & Heme Alkylation

The N,N-Dimethyl-1H-indazole-3-carboxamide core serves as a versatile precursor. When functionalized with specific alkyl or pentenyl side chains (e.g., MDMB-4en-PINACA, 5F-ADB), these compounds exhibit extreme binding affinities ( Ki​ < 1.0 nM) for CB1 and CB2 receptors[1].

  • Acute CNS Toxicity: The primary toxicity mechanism is the hyperactivation of CB1 receptors, leading to severe central nervous system (CNS) depression, the "tetrad effect" (hypothermia, analgesia, catalepsy, and locomotion suppression), and potential fatal respiratory failure[1].

  • Hepatotoxicity via CYP Inactivation: In vitro human liver microsome (HLM) models reveal that indazole-3-carboxamides featuring terminal alkene groups undergo rapid Phase I metabolism. This oxidation forms reactive intermediates that cause cytochrome P450 (CYP) enzyme inactivation via covalent heme alkylation, leading to severe drug-drug interactions and direct hepatotoxicity[5].

Indazole_Pathway Indazole Indazole-3-Carboxamide Core (e.g., MDMB-4en-PINACA) CB1 CB1/CB2 Receptor Hyperactivation Indazole->CB1 Sub-nM Affinity CYP Hepatic CYP450 Metabolism Indazole->CYP Phase I Oxidation CNS Acute CNS Toxicity (Seizures, Catalepsy) CB1->CNS GPCR Signaling Metabolites Reactive Epoxides & Heme Alkylation CYP->Metabolites Liver Hepatotoxicity & Enzyme Inactivation Metabolites->Liver Covalent Binding

Fig 1. Dual toxicity pathways of indazole-3-carboxamides via CB1 activation and CYP450 metabolism.

Quinazoline Derivatives: On-Target Apoptosis & Idiosyncratic DILI

Quinazoline derivatives (e.g., Gefitinib, Erlotinib) are cornerstone EGFR-tyrosine kinase inhibitors (TKIs)[3][4]. Their toxicity is generally dose-dependent and chronic, manifesting through two distinct pathways:

  • Dermatological Toxicity: Because EGFR is highly expressed in the basal layer of the epidermis, quinazolines directly inhibit keratinocyte proliferation and survival. This "on-target" toxicity results in severe maculopapular rash, paronychia, and skin fissures[4].

  • Idiosyncratic Drug-Induced Liver Injury (DILI): Quinazolines undergo extensive hepatic metabolism via CYP3A4 and CYP2D6. This process can generate reactive quinone imine intermediates. Furthermore, compounds like Erlotinib competitively inhibit UGT1A1, disrupting bilirubin clearance and causing hyperbilirubinemia and hepatocellular necrosis[3].

Quinazoline_Pathway Quinazoline Quinazoline Derivatives (e.g., Erlotinib, Gefitinib) EGFR EGFR Kinase Inhibition Quinazoline->EGFR On-Target CYP CYP3A4 / CYP2D6 Metabolism Quinazoline->CYP Off-Target UGT UGT1A1 Inhibition Quinazoline->UGT Competitive Inhibition Skin Dermatological Toxicity (Maculopapular Rash) EGFR->Skin Keratinocyte Apoptosis Liver Idiosyncratic DILI & Hyperbilirubinemia CYP->Liver Reactive Quinone Imines UGT->Liver Reduced Clearance

Fig 2. Mechanism of quinazoline-induced dermatological toxicity and idiosyncratic liver injury.

Quantitative Toxicity Metrics

To objectively evaluate these compounds, we must compare their pharmacological potency against their metabolic liabilities.

Table 1: Phenotypic & Clinical Toxicity Comparison

ParameterIndazole-3-Carboxamides (e.g., 5F-ADB)Quinazoline Derivatives (e.g., Erlotinib)
Primary Target GPCRs (CB1, CB2, 5-HT4)[1][2]Receptor Tyrosine Kinases (EGFR, HER2)[4]
Onset of Toxicity Acute (Minutes to Hours)Chronic/Sub-acute (Days to Weeks)
CNS Manifestations Severe (Psychosis, Seizures, Coma)[1]Rare (Mild fatigue)
Dermatological Effects None reportedHigh incidence (Rash, dry skin, pruritus)[4]
Hepatic Liability High (CYP inactivation via alkylation)[5]High (Idiosyncratic DILI, UGT1A1 inhibition)[3]

Table 2: In Vitro Pharmacological & Metabolic Parameters

Compound ClassTarget Affinity ( Ki​ / IC50​ )Functional Efficacy ( Emax​ )Primary Metabolic RouteToxicity Mechanism
Indazole-3-Carboxamides Ki​ : 0.17 – 0.42 nM (CB1)[1]> 100% (Full Agonist)Amide hydrolysis, Hydroxylation[5]Receptor hyperactivation
Quinazoline Derivatives IC50​ : 2 – 10 nM (EGFR)N/A (Antagonist/Inhibitor)CYP3A4, CYP2D6 oxidation[3][4]On-target apoptosis & DILI

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that generating reliable toxicity data requires assays that validate their own mechanistic assumptions. Below are two field-proven protocols designed to isolate the specific toxicities of these chemical classes.

Workflow 1: GPCR Functional Efficacy Assay ( β -Arrestin 2 Recruitment)

Rationale: Binding affinity ( Ki​ ) alone cannot predict the severe CNS toxicity of indazole-3-carboxamides. We must measure functional efficacy ( Emax​ ) because toxicity is driven by the compound acting as a full rather than partial agonist[1].

  • Cell Preparation: Seed CHO-K1 cells stably expressing human CB1 receptors and a β -arrestin 2-luciferase reporter construct into 384-well plates.

  • Ligand Incubation: Treat cells with serial dilutions (0.01 nM to 10 μ M) of the indazole-3-carboxamide derivative. Incubate for 90 minutes at 37°C to allow for receptor internalization and arrestin recruitment.

  • Detection: Add the luminescent substrate and measure relative light units (RLU) using a multi-mode microplate reader.

  • Self-Validation Checkpoint: Include Δ9 -THC (partial agonist) and JWH-018 (full agonist) as reference controls. System Validation: The assay is only valid if JWH-018 achieves an Emax​ baseline defined as 100%, and the Z-factor of the plate is > 0.6. Indazole-3-carboxamides typically exhibit an Emax​ > 150% relative to JWH-018, confirming their extreme toxicity potential[1].

Workflow 2: Reactive Metabolite Trapping & CYP Inactivation Assay (LC-MS/MS)

Rationale: Both classes cause hepatotoxicity, but via different mechanisms. This assay uses pooled human liver microsomes (pHLM) and glutathione (GSH) trapping to identify reactive electrophilic metabolites (quinone imines for quinazolines; epoxides for indazoles)[3][5].

  • Microsomal Incubation: Incubate 10 μ M of the test compound (Indazole or Quinazoline) with 1.0 mg/mL pHLM, 5 mM GSH (trapping agent), and an NADPH regenerating system at 37°C for 60 minutes.

  • Quenching & Extraction: Stop the reaction using ice-cold acetonitrile containing an internal standard (e.g., Diclofenac-d4). Centrifuge at 15,000 x g to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a Q-TOF mass spectrometer. Scan for neutral mass losses indicative of GSH adducts (loss of 129 Da for γ -glutamyl cleavage).

  • Self-Validation Checkpoint: Run Erlotinib as a positive control for UGT1A1 inhibition and CYP-mediated reactive metabolite formation[3]. If Erlotinib-GSH adducts are not detected, the NADPH regenerating system or pHLM batch is compromised, and the run must be rejected.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling N,N-Dimethyl-1H-indazole-3-carboxamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by chemical and pharmacological causality. Handling N,N-Dimethyl-1H-indazole-3-carboxa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by chemical and pharmacological causality. Handling N,N-Dimethyl-1H-indazole-3-carboxamide requires a rigorous, self-validating operational framework. While this specific compound may serve as a research intermediate, its structural backbone is the defining feature of highly potent synthetic cannabinoid receptor agonists (SCRAs)[1].

This guide provides the essential, step-by-step logistical and safety protocols required to handle this compound without compromising researcher safety or analytical integrity.

Executive Chemical Profile

Before designing a safety protocol, we must understand the physical and chemical parameters of the substance we are containing.

  • Chemical Name: N,N-Dimethyl-1H-indazole-3-carboxamide

  • CAS Number: 99055-81-9[2]

  • Molecular Formula: C10H11N3O[2]

  • Molecular Weight: 189.21 g/mol [2]

  • Physical State: Solid/Crystalline Powder

Pharmacological Causality & Hazard Assessment

To understand why stringent Personal Protective Equipment (PPE) is required, we must look at the pharmacodynamics of the indazole-3-carboxamide class.

Compounds containing the indazole-3-carboxamide core (such as 5F-ADB or MDMB-PINACA) are highly lipophilic[1]. This lipophilicity allows them to rapidly bypass standard aqueous biological barriers, making transdermal absorption and inhalation of aerosolized micro-particles critical exposure routes. Once systemic, these compounds act as highly efficacious agonists at the CB1 receptor in the central nervous system[1].

Accidental occupational exposure can trigger severe "tetrad effects," which include rapid-onset hypothermia, profound analgesia, catalepsy, and suppressed locomotion[1]. Furthermore, compounds in this class carry GHS classifications for Acute Toxicity (Oral, Dermal, Inhalation) and Specific Target Organ Toxicity (Respiratory Irritation)[3]. Because of these severe psychoactive and toxicological risks, the National Institute for Occupational Safety and Health (NIOSH) strongly mandates comprehensive PPE and decontamination protocols when handling synthetic cannabinoids and their direct precursors[4].

Exposure Risk Pathway

The following diagram illustrates the mechanistic pathway from accidental laboratory exposure to systemic toxicity, validating the need for the barrier protections outlined in the next section.

G Exposure Accidental Exposure (Inhalation / Dermal) Absorption Systemic Absorption & Blood-Brain Barrier Crossing Exposure->Absorption High Lipophilicity Receptor CB1 Receptor Binding (Indazole-3-carboxamide core) Absorption->Receptor CNS Penetration GProtein Gi/o Protein Coupling (Inhibition of Adenylate Cyclase) Receptor->GProtein Agonism Effects Adverse Psychoactive Effects (Hypothermia, Catalepsy, Toxicity) GProtein->Effects cAMP Reduction

Figure 1: Pharmacodynamic exposure risk pathway for indazole-3-carboxamide derivatives.

Quantitative PPE Matrix

Based on the hazard profile, standard laboratory attire is insufficient. The following PPE matrix is mandatory for weighing, transferring, or synthesizing N,N-Dimethyl-1H-indazole-3-carboxamide[4],[5].

Protection ZoneMinimum SpecificationCausality / Scientific Rationale
Respiratory Prevents inhalation of aerosolized powder. Powders can easily become airborne due to electrostatic repulsion during weighing[5].
Dermal (Hands) Double Nitrile Gloves (≥0.11 mm thickness)The high lipophilicity of the compound facilitates transdermal absorption. Double gloving allows the outer glove to be safely discarded if contaminated[4].
Ocular Splash Goggles or Face ShieldProtects ocular mucous membranes from chemical dust and secondary solvent splashes during solubilization[5].
Body Tyvek Suit or Disposable Lab Coat with elastic cuffsPrevents micro-particles from embedding in personal clothing, eliminating the risk of "take-home" exposure[4].

Self-Validating Operational Protocol: Handling & Weighing

Do not treat this compound as a standard benchtop reagent. Every step in this protocol is designed to be a self-validating system—meaning the completion of one step physically ensures the safety of the next.

Step 1: Environmental Setup

  • Conduct all dry-powder operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood.

  • Validation: Verify the fume hood face velocity is operating between 0.4 to 0.6 m/s before opening the chemical container.

Step 2: Static Mitigation

  • Indazole-3-carboxamide derivatives often present as fine, static-prone powders.

  • Action: Discharge the weigh boat and the micro-spatula using an anti-static gun (e.g., Zerostat) prior to contact. This prevents the powder from suddenly aerosolizing and breaching your respiratory protection.

Step 3: The Weighing Process

  • Tare the anti-static weigh boat.

  • Carefully transfer the N,N-Dimethyl-1H-indazole-3-carboxamide. Keep the container as close to the weigh boat as possible to minimize the travel distance of the powder.

Step 4: In-Hood Solubilization (Critical Step)

  • Action: Do not transport the dry powder across the laboratory to your reaction vessel. Instead, dissolve the weighed powder in your primary reaction solvent (e.g., anhydrous DMF or DMSO) inside the fume hood.

  • Causality: Liquid solutions cannot become airborne dust. By converting the solid to a liquid state within the containment zone, you systematically eliminate the primary inhalation risk during transport.

Decontamination and Disposal Plan

Improper disposal of synthetic cannabinoid precursors is a primary vector for secondary exposure among laboratory personnel and sanitation workers[4].

Spill Response
  • Do NOT Sweep: Sweeping dry indazole-3-carboxamide powder will immediately aerosolize it.

  • Solvent Wipe: Cover the spill with absorbent laboratory pads. Gently pour a solubilizing solvent (such as ethanol or methanol) over the pads to dissolve the powder.

  • Inward Wipe: Wipe from the outside of the spill toward the center to prevent spreading.

Waste Management
  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, and spill pads) must be placed in a dedicated, sealable biohazard or chemical waste bag while still inside the fume hood. Label clearly for High-Temperature Incineration .

  • Liquid Waste: Collect all solvent waste containing N,N-Dimethyl-1H-indazole-3-carboxamide in a dedicated, clearly labeled waste carboy. Do not mix with incompatible chemicals (e.g., strong oxidizers) and ensure it is disposed of according to institutional hazardous waste guidelines.

  • Personnel Decontamination: Upon completing the procedure, remove PPE inside-out. Personnel must wash hands and forearms thoroughly with soap and water. If bulk processing was performed, NIOSH recommends the use of on-site showers to prevent take-home contamination[4].

References

  • National Center for Biotechnology Information. "1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176". PubChem. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory - Nevada, 2014". PubMed. Available at:[Link]

  • MDPI. "Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids". International Journal of Molecular Sciences. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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